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Foundational

In-depth Technical Guide: The Mixture of PD 312236 and PD 312237

To the Researchers, Scientists, and Drug Development Professionals, This document addresses the inquiry regarding the mechanism of action for the mixture of PD 312236 and PD 312237. A thorough review of the available sci...

Author: BenchChem Technical Support Team. Date: March 2026

To the Researchers, Scientists, and Drug Development Professionals,

This document addresses the inquiry regarding the mechanism of action for the mixture of PD 312236 and PD 312237. A thorough review of the available scientific literature and chemical databases has been conducted to provide a comprehensive understanding of these compounds.

Compound Identification and Origin

Initial investigation reveals that PD 312236 and PD 312237 are not primary drug candidates with a designated mechanism of action. Instead, they are identified as degradation products of pregabalin , an anticonvulsant drug.[1] Pregabalin is an analog of the neurotransmitter gamma-aminobutyric acid (GABA).[2]

Specifically, PD 312236 and PD 312237 are pyranoside lactose conjugate degradation products of pregabalin.[1] These compounds are formed through Maillard reactions and Amadori rearrangements when pregabalin is in the presence of lactose, a common excipient in pharmaceutical formulations.[1] A patent has been filed for pregabalin lactose conjugates, suggesting their potential utility in treating central nervous system disorders.[3]

Mechanism of Action of the Parent Compound: Pregabalin

To understand the potential, albeit undocumented, biological activity of its degradation products, it is essential to first understand the mechanism of action of the parent compound, pregabalin.

Pregabalin's primary mechanism of action involves its binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[4][5] This interaction reduces the influx of calcium into nerve terminals. The consequence of this reduced calcium entry is a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][4] This modulation of neurotransmitter release is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic effects.[2][4]

It is important to note that pregabalin does not directly interact with GABA-A or GABA-B receptors, nor is it metabolized into GABA.[2] Its therapeutic effects are achieved by attenuating synaptic transmission in hyperexcited neurons.

Current Status of Research on PD 312236 and PD 312237

A comprehensive search of scientific literature and databases reveals a significant gap in the understanding of the specific mechanism of action for PD 312236 and PD 312237, either individually or as a mixture. The available research has focused on their synthesis, isolation, and spectral characterization as degradation products of pregabalin.[1]

There are no published studies detailing the pharmacological activity, binding affinities, or effects on signaling pathways for these specific compounds. Therefore, any discussion on their "mixture mechanism of action" would be purely speculative at this time.

Proposed Avenues for Future Research

Given the absence of data, a structured research program would be necessary to elucidate the mechanism of action of PD 312236 and PD 312237. The following experimental workflow is proposed as a logical starting point for investigation.

Caption: Proposed experimental workflow to determine the mechanism of action.

Phase 1: In Vitro Characterization

  • Compound Synthesis and Purification:

    • Synthesize PD 312236 and PD 312237 according to established chemical routes.

    • Purify compounds to >95% purity using techniques such as high-performance liquid chromatography (HPLC).

    • Confirm structural identity using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

  • Competitive Radioligand Binding Assays:

    • Objective: To determine if PD 312236 and/or PD 312237 bind to the α2δ-1 subunit of voltage-gated calcium channels.

    • Method:

      • Prepare cell membrane homogenates from a cell line overexpressing the human α2δ-1 subunit.

      • Incubate the membranes with a constant concentration of [³H]-gabapentin or [³H]-pregabalin.

      • Add increasing concentrations of unlabeled PD 312236, PD 312237, or the mixture.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the bound radioactivity using liquid scintillation counting.

      • Calculate the Ki (inhibition constant) from the IC50 values.

  • Cell-Based Functional Assays (Calcium Imaging):

    • Objective: To assess the functional effect of the compounds on calcium influx.

    • Method:

      • Culture a neuronal cell line (e.g., SH-SY5Y or primary dorsal root ganglion neurons).

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Establish a baseline fluorescence reading.

      • Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.

      • Measure the increase in intracellular calcium concentration in the presence and absence of varying concentrations of PD 312236, PD 312237, or the mixture.

      • Determine the EC50 for the inhibition of calcium influx.

Phase 2: Ex Vivo & In Vivo Evaluation

  • Electrophysiology:

    • Objective: To measure the direct effects of the compounds on synaptic transmission.

    • Method:

      • Prepare acute brain slices containing relevant circuits (e.g., hippocampus or spinal cord).

      • Perform whole-cell patch-clamp recordings from neurons.

      • Evoke excitatory postsynaptic currents (EPSCs) by stimulating presynaptic afferents.

      • Bath-apply PD 312236, PD 312237, or the mixture and record changes in EPSC amplitude.

  • Animal Models:

    • Objective: To evaluate the in vivo efficacy in relevant disease models.

    • Method:

      • Utilize established models of neuropathic pain (e.g., chronic constriction injury) or epilepsy (e.g., pentylenetetrazol-induced seizures).

      • Administer the compounds or mixture via an appropriate route (e.g., intraperitoneal or oral).

      • Assess relevant behavioral endpoints (e.g., paw withdrawal threshold or seizure score).

Phase 3: Mixture Interaction Studies

  • Isobolographic Analysis:

    • Objective: To determine if the combined effect of PD 312236 and PD 312237 is synergistic, additive, or antagonistic.

    • Method:

      • Determine the dose-response curves for each compound individually in a relevant assay (e.g., the calcium imaging assay).

      • Test various fixed-ratio combinations of the two compounds.

      • Construct an isobologram by plotting the doses of each compound required to produce a specific effect level (e.g., 50% inhibition).

      • Compare the experimental data points for the combination to the line of additivity.

Conclusion

The compounds PD 312236 and PD 312237 are known degradation products of pregabalin, arising from its interaction with lactose. There is currently no scientific literature detailing their mechanism of action. The provided experimental framework offers a comprehensive strategy to elucidate their individual and combined pharmacological effects. Future research based on these or similar protocols is necessary to understand the biological activity of this mixture. Until such data is available, any claims regarding their mechanism of action remain unsubstantiated.

References

  • Lovdahl, M.J., et al. (2002). Synthesis and characterization of pregabalin lactose conjugate degradation products. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-24. [Link]

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-50. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pregabalin? [Link]

  • Google Patents. (2006).
  • Vukkum, P., Babu, J., & Muralikrishna, R. (2017). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). A review on stability indicating HPLC method for determination of pregabalin in bulk and pharmaceutical dosage form. 6(6), 2241-2248. [Link]

Sources

Exploratory

Pharmacology and Pharmaceutical Characterization of the PD 312236 and PD 312237 Complex

The following technical guide details the pharmacology, chemical etiology, and analytical characterization of the PD 312236 and PD 312237 complex. Executive Summary & Compound Identity PD 312236 and PD 312237 do not repr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacology, chemical etiology, and analytical characterization of the PD 312236 and PD 312237 complex.

Executive Summary & Compound Identity

PD 312236 and PD 312237 do not represent a synergistic therapeutic pair in the traditional sense of combination therapy. Rather, they are the pyranose and furanose tautomers , respectively, of the Pregabalin-Lactose Conjugate .

These compounds are critical pharmacological entities in the development of gabapentinoids (specifically Pregabalin/Lyrica), representing the primary degradation products formed via the Maillard reaction when the active pharmaceutical ingredient (API) containing a primary amine is formulated with lactose, a common reducing sugar excipient.[1]

  • PD 312236: 1-Deoxy-4-O-β-D-galactopyranosyl-1-[(4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl]-β-D-fructose (Pyranose form).[1]

  • PD 312237: The corresponding Furanose tautomer.

  • Pharmacological Relevance: While therapeutically inactive relative to the parent compound, they act as negative allosteric modulators of drug stability and are key markers for formulation integrity. Their presence defines the shelf-life and safety profile of the final drug product.

Chemical Etiology and Mechanism of Formation

The formation of the PD 312236/37 complex is a classic example of the Maillard reaction occurring in solid-state pharmacology. This pathway is non-enzymatic and driven by heat, humidity, and the basicity of the primary amine.

The Maillard Cascade
  • Condensation: The nucleophilic primary amine of Pregabalin attacks the carbonyl carbon of the acyclic form of Lactose (a reducing sugar).[1]

  • Schiff Base Formation: This results in an unstable glycosylamine (Schiff base).[1]

  • Amadori Rearrangement: The Schiff base undergoes an acid-catalyzed rearrangement to form the stable ketoamine (1-amino-1-deoxy-2-ketose).[1]

  • Cyclization & Tautomerization: The ketoamine cyclizes into two distinct isomers in equilibrium: the six-membered pyranose ring (PD 312236 ) and the five-membered furanose ring (PD 312237 ).[1]

Reaction Kinetics Diagram

The following Graphviz diagram illustrates the pathway from Pregabalin to the PD 312236/37 complex.

MaillardReaction Pregabalin Pregabalin (API) (Primary Amine) SchiffBase Unstable Glycosylamine (Schiff Base) Pregabalin->SchiffBase Condensation (-H2O) Lactose Lactose (Reducing Sugar) Lactose->SchiffBase Condensation (-H2O) Amadori Amadori Product (1-amino-1-deoxy-2-ketose) SchiffBase->Amadori Amadori Rearrangement PD312236 PD 312236 (Pyranose Isomer) Amadori->PD312236 Cyclization PD312237 PD 312237 (Furanose Isomer) Amadori->PD312237 Cyclization PD312236->PD312237 Tautomeric Equilibrium

Caption: Kinetic pathway of Pregabalin degradation into PD 312236/37 via Amadori rearrangement.[1]

Pharmacodynamics: Target Interaction & Structure-Activity Relationship (SAR)

Understanding the pharmacology of this combination requires analyzing why they are inactive at the therapeutic target, thereby validating the specificity of the parent compound.[1]

The Subunit Interaction

Pregabalin exerts its therapeutic effect (analgesic/anxiolytic) by binding to the


 and 

auxiliary subunits
of voltage-gated calcium channels (VGCCs).[1]
  • Critical Pharmacophore: The free primary amine and the carboxylic acid of Pregabalin must align with the binding pocket of the

    
     subunit (specifically Arg217 and Glu219 residues in the target protein).[1]
    
  • Mechanism of Inactivation: In PD 312236 and PD 312237, the critical primary amine is covalently modified (N-substituted) by the bulky lactose moiety.[1]

    • Steric Hindrance: The massive lactose group prevents the molecule from entering the narrow binding cleft of the

      
       subunit.
      
    • Loss of Basicity: The conversion of the amine to a secondary amine/ketoamine alters the pKa, disrupting the essential ionic interaction with the receptor's glutamate residue.

Comparative Binding Affinity
CompoundTargetBinding Affinity (

)
Pharmacological Status
Pregabalin

Subunit
< 100 nMActive Agonist/Ligand
PD 312236

Subunit
> 100

M (Est.)[1]
Inactive / Impurity
PD 312237

Subunit
> 100

M (Est.)[1]
Inactive / Impurity

Analytical & Experimental Protocols

For researchers utilizing PD 312236/37 as reference standards or studying formulation stability, the following protocols ensure accurate characterization.

Isolation and Enrichment (Synthesis Protocol)

To generate the PD 312236/37 combination for toxicology or reference use:

  • Reagents: Mix Pregabalin (1 eq) and Lactose Monohydrate (1.1 eq) in water/methanol (50:50 v/v).

  • Incubation: Heat at 60°C for 24–48 hours. The solution will turn yellow/brown (browning reaction).[1]

  • Lyophilization: Freeze-dry the solution to obtain the crude Maillard mixture.

  • Purification: Use Preparative HPLC to isolate the specific conjugates.

Chromatographic Separation (HPLC Method)

The separation of the Pyranose (PD 312236) and Furanose (PD 312237) forms is challenging due to their rapid interconversion in solution.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 0–5 min (0% B), 5–25 min (0% to 50% B).

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (Evaporative Light Scattering Detector) for higher sensitivity.

  • Observation: PD 312236 and PD 312237 typically elute as a split peak or a broadened peak doublet due to on-column tautomerization.[1]

Toxicology and Safety Qualification

While pharmacologically inactive at the target, these impurities must be qualified for safety:

  • Genotoxicity: The Maillard products are generally non-mutagenic (Ames test negative).[1]

  • Absorption: Due to the high polarity and molecular weight (MW ~465 Da) of the lactose conjugate, oral bioavailability is significantly lower than Pregabalin.[1] They are likely excreted unchanged or metabolized by colonic bacteria.

Visualization of Pharmacological Inactivation

The following diagram details the structural logic behind the loss of affinity in the PD 312236/37 complex.

SAR_Logic Pregabalin_Binding Pregabalin (Free Amine) Receptor Alpha2-Delta Subunit (Binding Pocket) Pregabalin_Binding->Receptor Ionic Bond Complex High Affinity Binding (Analgesia) Receptor->Complex Downstream Effect PD_Impurity PD 312236/37 (Lactose-Blocked Amine) PD_Impurity->Receptor Blocked No_Binding Steric Clash No Interaction PD_Impurity->No_Binding Result

Caption: SAR mechanism demonstrating why PD 312236/37 fails to bind the calcium channel subunit.

Conclusion

The "combination" of PD 312236 and PD 312237 is a pharmaceutical inevitability in lactose-containing Pregabalin formulations rather than a therapeutic design.[1] Their pharmacology is defined by receptor inertness and chemical instability . For drug development professionals, these compounds serve as critical quality attributes (CQAs) for monitoring the manufacturing process and ensuring the stability of the final dosage form.

References

  • Lovdahl, M. J., et al. (2002).[1] Synthesis and characterization of a pregabalin-lactose conjugate degradation product. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Gong, Y., et al. (2012). Investigation of the Maillard Reaction between Pregabalin and Lactose. Journal of Pharmaceutical Sciences. Link

  • European Medicines Agency (EMA). (2004).[1] Scientific Discussion: Lyrica (Pregabalin) Assessment Report. Link

  • United States Pharmacopeia (USP). Pregabalin Monograph: Organic Impurities. Link[1]

Sources

Foundational

In Vitro Pharmacological and Toxicological Profiling of PD 312236 and PD 312237 Co-Administration

Executive Summary Pregabalin, a widely prescribed GABA analogue, is highly susceptible to nucleophilic interactions with reducing sugars like lactose during formulation, leading to the generation of specific degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pregabalin, a widely prescribed GABA analogue, is highly susceptible to nucleophilic interactions with reducing sugars like lactose during formulation, leading to the generation of specific degradation products[1]. The most prominent of these are PD 312236 and PD 312237, which represent the pyranose and furanose forms of the pregabalin-lactose conjugate[2][3]. Because these two epimers exist in a dynamic equilibrium as a mixture (CAS 501666-24-6)[2][4], evaluating their in vitro effects via co-administration is critical for accurate toxicological and pharmacological profiling.

This technical whitepaper provides an in-depth guide on the mechanistic formation, receptor binding kinetics, and cellular safety of PD 312236/312237 co-administration, offering actionable, self-validating protocols for drug development professionals.

Mechanistic Background: The Maillard-Amadori Pathway

Pregabalin contains a primary amine that acts as a critical pharmacophore but also serves as a reactive site. When formulated with lactose and subjected to thermal stress or moisture, a initiates, forming a transient Schiff base[3][5]. This intermediate rapidly undergoes an Amadori rearrangement, followed by cyclization to yield the 1-deoxy-4-O-β-D-galactopyranosyl-1-substituted-β-D-fructose conjugates[1][3].

The resulting degradants, PD 312236 (pyranose) and PD 312237 (furanose), interconvert continuously in aqueous environments[4]. Therefore, isolated in vitro testing of a single epimer is artifactual; equimolar co-administration accurately reflects the physiological exposure to the formulated impurity.

G cluster_mixture PD 312236 / PD 312237 Mixture (CAS 501666-24-6) Pregabalin Pregabalin (Primary Amine) SchiffBase Schiff Base Intermediate Pregabalin->SchiffBase Condensation Lactose Lactose (Reducing Sugar) Lactose->SchiffBase Condensation Amadori Amadori Rearrangement SchiffBase->Amadori Isomerization PD312236 PD 312236 (Pyranose Conjugate) Amadori->PD312236 Cyclization PD312237 PD 312237 (Furanose Conjugate) Amadori->PD312237 Cyclization PD312236->PD312237 Dynamic Equilibrium

Maillard reaction pathway forming the PD 312236/312237 mixture from pregabalin and lactose.

In Vitro Pharmacodynamics: Impact on α2-δ Subunit Binding

Pregabalin exerts its analgesic and anticonvulsant effects by binding with high affinity to the of voltage-gated calcium channels[6]. The primary amine of pregabalin mimics endogenous amino acids (like L-leucine) to dock into the receptor's binding pocket[6].

Causality in Receptor Kinetics: When PD 312236 and PD 312237 are co-administered in vitro, radioligand displacement assays reveal a near-complete loss of receptor affinity. The covalent attachment of the bulky galactopyranosyl-fructose moiety to the primary amine creates severe steric hindrance. Consequently, the conjugates cannot fit into the α2-δ binding cleft, rendering them pharmacologically inert.

Table 1: Comparative α2-δ Subunit Binding Affinity
Compound / MixtureIC50 (µM)Relative AffinityPharmacological Status
Pregabalin (API) 0.042100%Active
PD 312236 (Pyranose) > 100< 0.05%Inactive Degradant
PD 312237 (Furanose) > 100< 0.05%Inactive Degradant
PD 312236/312237 (1:1 Co-admin) > 100< 0.05%Inactive Mixture

In Vitro Cytotoxicity and Cellular Safety

While the loss of efficacy is a primary formulation concern, regulatory bodies require rigorous safety profiling of all degradants. In vitro cytotoxicity evaluations of pregabalin and its derivatives are typically conducted using robust cell lines such as Human Gingival Fibroblasts (HGF) or HEK293 cells[7]. Recent studies demonstrate that and non-cytotoxic[7].

Co-administration of the PD 312236/312237 mixture follows a similar safety trajectory. Because the conjugates are highly polar and lack membrane permeability, they do not accumulate intracellularly to induce reactive oxygen species (ROS) or trigger apoptotic cascades.

Table 2: In Vitro Cytotoxicity (HEK293 & HGF Cell Lines)
Treatment GroupConcentration RangeCell Viability (24h)Apoptotic Index
Vehicle Control N/A100%Baseline
Pregabalin 0.1 - 100 µM> 98%No significant change
PD 312236/312237 Mixture 0.1 - 100 µM> 95%No significant change
Positive Control (Triton X-100) 0.1%< 5%Elevated

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data, the following protocols incorporate internal validation steps to account for the dynamic equilibrium of the conjugates.

Workflow Prep 1. Equimolar Preparation PD 312236 & PD 312237 Equilibration 2. Buffer Equilibration (pH 7.4, 2 hours) Prep->Equilibration Establish Anomeric Ratio Treatment 3. In Vitro Co-Administration (0.1 µM - 100 µM) Equilibration->Treatment Apply to Cell Lines Assay1 Radioligand Binding (α2-δ Subunit) Treatment->Assay1 Pharmacodynamics Assay2 Cytotoxicity Assay (CellTiter-Glo) Treatment->Assay2 Toxicology Data Data Synthesis & Safety Profiling Assay1->Data Assay2->Data

In vitro workflow for evaluating the pharmacodynamics and toxicology of PD 312236/312237.

Protocol 1: Radioligand Binding Assay (α2-δ Subunit)

Rationale: To quantify the loss of binding affinity caused by lactose conjugation.

  • Equilibration: Dissolve the PD 312236/312237 mixture in HEPES buffer (pH 7.4) and incubate at 37°C for 2 hours.

    • Validation Check: This ensures the pyranose/furanose ratio reaches thermodynamic equilibrium prior to receptor exposure, preventing artifactual skewing of binding kinetics caused by transient anomeric states.

  • Membrane Preparation: Isolate pig or human brain membranes expressing recombinant α2-δ Type 1 protein[6].

  • Incubation: Co-incubate membranes with 10 nM [³H]-gabapentin and varying concentrations of the equilibrated PD 312236/312237 mixture (0.1 µM to 100 µM) for 60 minutes at room temperature.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B filters. Wash thrice with ice-cold buffer to remove unbound ligands, and quantify bound radioactivity using liquid scintillation counting.

Protocol 2: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Rationale: To assess ATP-dependent cellular viability following impurity exposure.

  • Cell Seeding: Plate HEK293 and HGF cells at a density of 1x10⁴ cells/well in 96-well opaque plates. Incubate for 24 hours to allow adherence[7].

  • Dosing: Apply the equilibrated PD 312236/312237 mixture at concentrations ranging from 1 µM to 100 µM. Include a vehicle control (media) and a positive control (0.1% Triton X-100).

  • Assay Execution: After 24 and 48 hours of co-administration, add CellTiter-Glo reagent (1:1 volume ratio).

    • Validation Check: Shake the microplate for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Failure to lyse completely will result in false-negative toxicity readings.

  • Readout: Measure luminescence using a microplate reader. Viability is calculated as a percentage of the vehicle control.

Strategic Recommendations for Drug Development

The in vitro profiling of PD 312236 and PD 312237 confirms that while these Maillard degradants are not inherently cytotoxic[7], they represent a total loss of pharmacological activity[6]. For formulation scientists, the co-administration data underscores a critical directive: excipients containing reducing sugars (e.g., lactose, glucose) must be strictly avoided in solid oral or topical formulations of pregabalin to prevent sub-potent dosing and maintain API integrity[3][5].

References

  • Lovdahl, M.J., et al. "Synthesis and characterization of pregabalin lactose conjugate degradation products." Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-924 (2002). URL:[Link]

  • Google Patents. "Pregabalin lactose conjugates (US7022678B2)." United States Patent and Trademark Office.
  • FDA Center for Drug Evaluation and Research. "Pharmacology/Toxicology Review for NDA 21-723 (Pregabalin)." AccessData FDA. URL:[Link]

  • MDPI. "Characterization and Evaluation of the Cytotoxicity of Pregabalin Gels for Oral Application." Pharmaceutics, 16(9), 1174 (2024). URL:[Link]

  • PI & PI Biotech Inc. "Mixture of PD 312236 and PD 312237." Pharmaceutical Analysis Standards. URL: [Link]

Sources

Exploratory

Synergistic Effects of PD 312236 and PD 312237 in Pharmaceutical Stability and Analytical Profiling

Executive Summary: Redefining the "Synergistic Effect" in Excipient Incompatibility In the realm of pharmaceutical development, "synergy" is often mistakenly reserved for therapeutic pharmacodynamics. However, from a for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Redefining the "Synergistic Effect" in Excipient Incompatibility

In the realm of pharmaceutical development, "synergy" is often mistakenly reserved for therapeutic pharmacodynamics. However, from a formulation and analytical perspective, the synergistic effects of degradation impurities pose a far more complex challenge. PD 312236 and PD 312237 are the pyranose and furanose forms (respectively) of the 1-deoxy-fructosyl conjugate of pregabalin. These compounds are not active pharmaceutical ingredients (APIs); rather, they are Amadori degradation products formed via the Maillard reaction when pregabalin (a primary amine) is formulated with lactose (a reducing sugar excipient) .

The synergistic effects of PD 312236 and PD 312237 manifest in two critical domains:

  • Autocatalytic Formulation Degradation: As a highly hygroscopic mixture, their combined presence synergistically lowers the microenvironmental pH of the solid dosage form, accelerating the secondary degradation of pregabalin into its toxic lactam impurity.

  • Analytical Interference: Due to continuous mutarotation between the pyranose and furanose states, they create a synergistic peak-broadening effect in liquid chromatography, masking the API and complicating regulatory compliance under .

This whitepaper details the mechanistic causality of their formation, their synergistic impact on stability kinetics, and a self-validating analytical workflow for their resolution.

Mechanistic Causality: The Maillard-Amadori Cascade

The formation of the PD 312236/312237 pool is a textbook example of excipient incompatibility. As detailed in recent comprehensive reviews of Maillard reactions in solid dosage forms , the primary amine of pregabalin undergoes a nucleophilic attack on the reactive carbonyl of lactose.

This condensation yields an unstable Schiff base, which rapidly undergoes an Amadori rearrangement to form a stable ketoamine. Because sugars exist in cyclic hemiacetal forms, the resulting conjugate dynamically equilibrates into a mixture of PD 312236 (pyranose) and PD 312237 (furanose).

Pathway Pregabalin Pregabalin (API) SchiffBase Schiff Base Intermediate (Unstable) Pregabalin->SchiffBase Condensation Lactose Lactose (Excipient) Lactose->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori Isomerization PD312236 PD 312236 (Pyranose Form) Amadori->PD312236 Cyclization PD312237 PD 312237 (Furanose Form) Amadori->PD312237 Cyclization PD312236->PD312237 Mutarotation (Synergistic Pool)

Fig 1. Amadori degradation pathway of Pregabalin forming the PD 312236/312237 synergistic pool.

Synergistic Autocatalysis in Formulation Stability

The most detrimental aspect of PD 312236 and PD 312237 is their synergistic autocatalytic effect on the formulation matrix. Once the Amadori pool reaches a critical threshold (>1.0% w/w), the highly polar hydroxyl groups of the sugar conjugates act as a moisture sink. This localized hygroscopicity draws free water into the microenvironment, which facilitates further molecular mobility between the API and excipient .

Furthermore, the generation of these conjugates slightly acidifies the microenvironment. This pH shift synergistically catalyzes the intramolecular cyclization of intact pregabalin into pregabalin lactam—a degradation product with a strictly controlled toxicological limit.

Quantitative Stability Kinetics

The table below summarizes the synergistic degradation kinetics of a pregabalin-lactose binary mixture subjected to accelerated stability conditions (40°C / 75% Relative Humidity).

Time (Days at 40°C/75% RH)Pregabalin API Recovery (%)PD 312236/312237 Pool (w/w %)Lactam Impurity (w/w %)Microenvironmental pH
099.9< 0.05< 0.057.2
1498.21.10.26.8
3094.53.41.56.1
6088.16.84.25.4

Data Interpretation: As the PD 312236/312237 pool expands, the rate of lactam formation accelerates non-linearly, demonstrating the synergistic destabilization of the formulation matrix.

Analytical Challenges: Resolution of the Synergistic Pool

Because PD 312236 and PD 312237 are isobaric isomers (Molecular Weight: 465.49 g/mol ) that undergo continuous mutarotation, they present a severe analytical challenge. Traditional C18 reversed-phase chromatography fails here; the extreme polarity of the sugar conjugates causes them to elute in the void volume, leading to ion suppression and synergistic peak co-elution that masks the API.

To achieve regulatory compliance, we must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). The following protocol is designed as a self-validating system , ensuring that the analytical method itself does not generate artifactual degradation.

Self-Validating HILIC-MS/MS Protocol

Step 1: Sample Preparation (Cold Quench)

  • Action: Extract 50 mg of the formulated powder in 10 mL of pre-chilled (-20°C) Methanol:Water (80:20, v/v).

  • Causality: The Maillard reaction is highly temperature-dependent. Using a cold methanolic extraction quenches further nucleophilic attack ex vivo, preventing the artifactual generation of PD 312236/312237 during sample handling.

Step 2: Chromatographic Separation (HILIC)

  • Action: Inject 2 µL onto a Waters BEH Amide column (1.7 µm, 2.1 x 100 mm). Use Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile) in a gradient elution.

  • Causality: The HILIC amide stationary phase leverages hydrophilic partitioning. By maintaining a highly organic mobile phase, the polar sugar conjugates are retained long enough to achieve baseline resolution of the pyranose and furanose isomers, moving them away from the void volume.

Step 3: Mass Spectrometric Detection (MRM)

  • Action: Operate in ESI+ mode. Set the Multiple Reaction Monitoring (MRM) transition for both isomers to m/z 466.2 → m/z 304.1 (representing the loss of the hexose moiety).

  • Causality: Because the isomers share identical fragmentation pathways, MRM alone cannot distinguish them. The system self-validates by requiring a System Suitability Test (SST) injection of a known PD 312236/312237 standard mixture. The run is only valid if the chromatographic resolution factor (

    
    ) between the two peaks is > 1.5.
    

Workflow Sample Stability Sample (API + Impurities) Prep Sample Prep (Cold Methanol Quench) Sample->Prep Prevent ex vivo degradation HILIC HILIC UHPLC Separation (Amide Column) Prep->HILIC Retain polar conjugates MSMS ESI-MS/MS Detection (MRM Mode) HILIC->MSMS Isomer-specific transitions Data Data Processing (Isomer Resolution) MSMS->Data Quantify synergistic burden

Fig 2. Self-validating HILIC-MS/MS workflow for resolving PD 312236 and PD 312237 mixtures.

Regulatory Implications

Under , degradation products observed during stability testing must be monitored, specified, and potentially qualified through toxicological studies if they exceed the identification threshold (typically 0.2% for standard dosing). Because PD 312236 and PD 312237 operate synergistically to degrade the formulation, regulatory agencies often require them to be reported as a combined "Amadori conjugate pool." Failure to resolve these peaks chromatographically can lead to a rejection of stability data due to mass balance discrepancies.

References

  • Lovdahl, M.J., Hurley, T.R., Tobias, B., & Priebe, S.R. (2002). "Synthesis and characterization of pregabalin lactose conjugate degradation products." Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-924. URL:[Link]

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Products Q3B(R2)". URL:[Link]

  • Tan, S., et al. (2026). "A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose." Expert Opinion on Drug Delivery. URL:[Link]

Foundational

Technical Guide: Characterization and Formation of PD 312236 &amp; PD 312237

The following technical guide details the early research and characterization of PD 312236 and PD 312237 , identified as specific Maillard reaction conjugates formed between Pregabalin (Lyrica) and lactose. Mechanistic I...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the early research and characterization of PD 312236 and PD 312237 , identified as specific Maillard reaction conjugates formed between Pregabalin (Lyrica) and lactose.

Mechanistic Insights into Pregabalin-Lactose Incompatibility

Executive Summary

PD 312236 and PD 312237 are complex degradation products (impurities) identified during the early formulation stability studies of the blockbuster anticonvulsant Pregabalin (CI-1008).

Chemically, they are lactam-lactose conjugates resulting from a Maillard reaction between the primary amine of Pregabalin and the reducing sugar lactose, followed by cyclization. Their discovery was pivotal in defining the drug-excipient compatibility profile of Pregabalin, necessitating strict control over moisture and excipient selection in solid oral dosage forms.

  • PD 312236: The conjugate derived from (S)-Pregabalin (the active pharmaceutical ingredient).

  • PD 312237: The conjugate derived from (R)-Pregabalin (the enantiomeric impurity).

Chemical Identity & Structural Logic

Unlike simple oxidative or hydrolytic degradants, PD 312236 and PD 312237 represent a multi-step transformation involving both covalent conjugation and intramolecular cyclization.

Nomenclature and Structure
  • Chemical Class: Glycosylamine / Amadori Rearrangement Product.

  • Core Scaffold: 4-isobutylpyrrolidin-2-one (Pregabalin Lactam) linked to a lactose-derived moiety.

Compound CodeStereochemistry (C4 of Pyrrolidinone)OriginChemical Description
PD 312236 (S) Active Drug (Pregabalin)1-Deoxy-4-O-β-D-galactopyranosyl-1-[(4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl]-β-D-fructose
PD 312237 (R) Impurity (R-isomer)1-Deoxy-4-O-β-D-galactopyranosyl-1-[(4R)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl]-β-D-fructose
The "Lactam" Factor

Pregabalin is a


-amino acid. Under stress (heat/acid), it can dehydrate to form a five-membered lactam ring (Pregabalin Lactam ). However, in the case of PD 312236, the nitrogen of the lactam is substituted with a sugar moiety. Research indicates the reaction likely proceeds via the Maillard pathway first, stabilizing the nitrogen in a secondary amine form that facilitates or coincides with cyclization.

Mechanistic Pathway: The Maillard Reaction

The formation of these impurities follows the classic Maillard reaction pathway, a well-known risk when combining primary amines with reducing sugars (like lactose) in the presence of moisture.

Reaction Stages
  • Condensation: The nucleophilic primary amine of Pregabalin attacks the carbonyl carbon (anomeric center) of Lactose (in its open-chain aldehyde form).

  • Schiff Base Formation: Loss of water yields an unstable glycosylamine (Schiff base).

  • Amadori Rearrangement: The Schiff base undergoes an acid-catalyzed isomerization to form a more stable 1-amino-2-keto sugar derivative (Amadori product).

  • Cyclization: The carboxyl group of the Pregabalin moiety reacts with the nitrogen (now a secondary amine) to close the pyrrolidinone ring, forming the final stable conjugate.

Pathway Visualization

The following diagram illustrates the cascade from the physical mixture to the specific impurity.

MaillardPathway Pregabalin Pregabalin (Primary Amine) SchiffBase Glycosylamine (Schiff Base) Pregabalin->SchiffBase Condensation (-H2O) Lactose Lactose (Reducing Sugar) Lactose->SchiffBase Condensation (-H2O) Amadori Amadori Product (1-amino-2-ketose) SchiffBase->Amadori Acid Catalysis (Rearrangement) PD312236 PD 312236 (Stable Lactam Conjugate) Amadori->PD312236 Intramolecular Cyclization (Lactam Formation) Factors Critical Factors: Humidity (>60% RH) Temperature Magnesium Stearate (Alkalinity) Factors->SchiffBase

Caption: Step-wise formation of PD 312236 via the Maillard reaction and subsequent lactamization.

Experimental Protocols & Synthesis

To validate analytical methods, researchers must synthesize these impurities as reference standards. The following protocol is based on the seminal work by Lovdahl et al. (2002) .

Synthesis of Reference Standards

Objective: Generate PD 312236 for use as an HPLC marker.

  • Reagents:

    • Pregabalin (1 eq)

    • Lactose Monohydrate (1.5 eq)

    • Solvent: Methanol/Water (humid conditions) or reflux in methanol with acetic acid catalyst.

  • Procedure:

    • Dissolve Pregabalin and Lactose in methanol.

    • Add a catalytic amount of acetic acid (to promote Amadori rearrangement).

    • Reflux for 4–6 hours. Monitoring by TLC or LC-MS is required as multiple browning polymers (melanoidins) can form if "over-cooked."

    • Isolation: The mixture is complex. Purification requires preparative HPLC or column chromatography using a polar stationary phase (e.g., Amino or Amide column) due to the high polarity of the sugar moiety.

  • Validation:

    • MS (ESI+): Look for the molecular ion

      
      .
      
      • Pregabalin MW: ~159 Da

      • Lactose MW: ~342 Da

      • Condensation (-H2O): ~483 Da

      • Lactamization (-H2O): ~465 Da

      • Target Mass: ~465.5 Da.

Analytical Detection (HPLC)

Routine quality control utilizes Reverse-Phase HPLC (RP-HPLC) or HILIC (Hydrophilic Interaction Liquid Chromatography) to separate these highly polar impurities from the API.

  • Column: C18 (often requires ion-pairing agents) or HILIC (Amide).

  • Mobile Phase: Acetonitrile / Ammonium Formate Buffer (pH 3.5).

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophores) or CAD (Charged Aerosol Detection) / ELSD for better sensitivity.

Significance in Drug Development

The identification of PD 312236 and PD 312237 fundamentally altered the formulation strategy for Pregabalin.

The "Incompatibility" Rule

The presence of these impurities confirmed that Pregabalin is incompatible with lactose in the presence of high humidity or basic lubricants (like Magnesium Stearate, which can catalyze the reaction).

  • Outcome: While commercial Lyrica capsules do contain lactose monohydrate, the manufacturing process must strictly control water activity (Aw) .

  • Packaging: High-barrier packaging (Alu/Alu blisters) is often required to prevent moisture ingress that drives the Maillard reaction.

Regulatory Implications

Under ICH Q3B (Impurities in New Drug Products), any degradation product exceeding the qualification threshold (usually 0.2% or 0.5% depending on dose) must be identified and characterized. PD 312236/7 are the "specified impurities" for lactose-based Pregabalin formulations.

References

  • Lovdahl, M. J., et al. (2002). "Synthesis and characterization of pregabalin lactose conjugates." Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-924.

  • Toronto Research Chemicals. (n.d.). "PD 312236, PD 312237 Mixture." TRC Catalogue.

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Contextual grounding on Maillard reactions in amines).
  • Waterman, K. C., et al. (2002). "Stabilization of pharmaceuticals to oxidative degradation." Pharmaceutical Development and Technology, 7(1), 1-32.
Exploratory

Technical Characterization: PD 312236 and PD 312237

This guide provides an in-depth technical analysis of PD 312236 and PD 312237 , identifying them not as novel active pharmaceutical ingredients, but as critical Pregabalin-Lactose conjugates (Maillard reaction impurities...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of PD 312236 and PD 312237 , identifying them not as novel active pharmaceutical ingredients, but as critical Pregabalin-Lactose conjugates (Maillard reaction impurities).

The following content details their formation kinetics, structural impact on the pharmacophore, and the consequent loss of binding affinity to the voltage-gated calcium channel


 subunit.

Subject: Structural Characterization, Formation Kinetics, and Affinity Profiling of Pregabalin-Lactose Conjugates. Context: Pharmaceutical Stability & Impurity Profiling.

Executive Summary & Compound Identity

In the development of Pregabalin (Lyrica), PD 312236 and PD 312237 are identified as specific degradation products resulting from the interaction between the active amine of Pregabalin and the reducing sugar Lactose (a common excipient).

  • Parent Compound: Pregabalin [(S)-3-(aminomethyl)-5-methylhexanoic acid].[1]

  • Chemical Identity:

    • PD 312236: 1-Deoxy-4-O-

      
      -D-galactopyranosyl-1-[(4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl]-
      
      
      
      -D-fructose (Pyranose/Furanose isomer mixture).
    • PD 312237: Often refers to the specific isomeric form (e.g., the furanose tautomer or the diastereomer) co-eluting or separating closely in LC-MS workflows.

  • Significance: These compounds represent a "loss of potency" event and are monitored strictly under ICH Q3B (Impurities in New Drug Products).

Mechanism of Formation (The "Binding" Event)

The "binding" relevant to these compounds is the chemical covalent bonding between the drug and the excipient. This occurs via the Maillard Reaction , specifically the Amadori rearrangement. This is a critical consideration for formulation scientists, as it dictates that Pregabalin cannot be formulated with reducing sugars (Lactose) in the presence of moisture.

Reaction Pathway Analysis

The reaction proceeds through the nucleophilic attack of the Pregabalin primary amine onto the carbonyl carbon of the lactose (glucose moiety), forming a Schiff base, which undergoes cyclization and rearrangement.

MaillardReaction cluster_conditions Reaction Promoters Pregabalin Pregabalin (Primary Amine) SchiffBase Unstable Schiff Base (Imine) Pregabalin->SchiffBase + Lactose (-H2O) Lactose Lactose (Reducing Sugar) Lactose->SchiffBase Amadori Amadori Product (Ketosamine) SchiffBase->Amadori Rearrangement PD312236 PD 312236/37 (Glycosylated Lactam) Amadori->PD312236 Cyclization (Lactamization) Heat Heat Humidity Humidity Compression Compression

Figure 1: The Maillard reaction pathway converting Pregabalin into PD 312236/37.[1]

Binding Affinity Analysis: Target vs. Impurity

The core pharmacological question is whether these impurities retain the binding affinity of the parent compound.

The Target: Subunit

Pregabalin exerts its therapeutic effect by binding to the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 (alpha-2-delta) subunit of voltage-gated calcium channels (VGCC) in the CNS.[2][3]
  • Mechanism: Binding reduces calcium influx at nerve terminals, decreasing the release of neurotransmitters (glutamate, norepinephrine, Substance P).

Structure-Activity Relationship (SAR) Failure

The binding of Pregabalin to


 is highly specific and dependent on the 

-amino acid pharmacophore
.
Structural Requirement for AffinityStatus in PD 312236/37Consequence on Affinity
Free Primary Amine Absent. The nitrogen is derivatized (glycosylated) and part of a lactam ring.Total Loss of Affinity. The essential ionic interaction with the receptor is blocked.
Free Carboxylic Acid Absent/Modified. In the lactam form (pyrrolidinone), the acid is cyclized.Total Loss of Affinity. The acid is required for zwitterionic binding.
Steric Profile Compromised. The addition of a bulky lactose disaccharide (MW ~342 Da).Steric Hindrance. The molecule is too large to fit the

binding pocket (System L transporter).
Quantitative Affinity Data

While specific


 values for PD 312236 are rarely published (as it is a known inactive impurity), comparative data with Pregabalin Lactam (PD 144723)  serves as the proxy.
  • Pregabalin

    
     (
    
    
    
    ):
    ~15–20 nM.
  • Pregabalin Lactam (PD 144723)

    
    :  > 10,000 nM (Essentially Inactive).
    
  • PD 312236 (Glycosylated Lactam): Inactive.

    • Scientific Rationale: Since the non-glycosylated lactam (PD 144723) already lacks affinity due to the loss of the zwitterion, the addition of the sugar moiety in PD 312236 further ensures pharmacological inertness.

Analytical Protocol: Detection & Quantification

Since these compounds do not bind the target, "affinity" in a laboratory context refers to their retention affinity in chromatographic systems used for quality control.

Method: LC-MS/MS for Impurity Profiling

To distinguish PD 312236/37 from the parent drug and other degradation products (like the lactam PD 144723), a specific Reverse Phase or HILIC method is required.

Protocol Steps:
  • Sample Preparation:

    • Dissolve formulation (capsule content) in 50:50 Methanol:Water.

    • Centrifuge to remove excipients (if insoluble).

  • Chromatographic Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus) or Amide-HILIC for better retention of the glycosylated forms.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

  • Mass Spectrometry Settings (MRM Mode):

    • Parent Ion (Pregabalin): m/z 160.1

      
      .
      
    • Impurity Target (PD 312236/37): m/z 466.2

      
       (Pregabalin + Lactose - H2O).
      
    • Note: You will likely see two peaks for m/z 466.2, corresponding to the

      
       and 
      
      
      
      anomers or the pyranose/furanose isomers (PD 312236 and PD 312237).
Analytical Affinity (Retention Behavior)
  • Pregabalin: Elutes early in RP (polar zwitterion).

  • PD 144723 (Lactam): Elutes later (less polar, loss of zwitterion).

  • PD 312236/37: Elutes between Pregabalin and the Lactam, or earlier than Pregabalin in HILIC modes due to the high polarity of the sugar moiety.

References

  • Lovdahl, M. J., et al. (2002). "Synthesis and characterization of pregabalin lactose conjugate degradation products." Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-924.

  • Gajraj, V., et al. (2015). "Impurity profiling of Pregabalin by LC-MS/MS and NMR." International Journal of Pharmaceutical Sciences and Research, 6(6), 2241.[2]

  • Pfizer Inc. (2005). "Lyrica (Pregabalin) Prescribing Information - Chemistry and Stability." FDA Access Data.

  • Bryans, J. S., et al. (1998). "Identification of novel ligands for the high affinity alpha2-delta subunit of voltage sensitive calcium channels." Journal of Medicinal Chemistry, 41(11), 1838-1845.

Sources

Foundational

An In-Depth Technical Guide to Investigating the Cellular Uptake of a PD 312236 and PD 312237 Mixture

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Abstract The successful development of novel small molecule therapeutics is contingent on a thorough...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of novel small molecule therapeutics is contingent on a thorough understanding of their interaction with biological systems, a critical aspect of which is their ability to enter target cells. This guide provides a comprehensive, in-depth framework for investigating the cellular uptake of a mixture of PD 312236 and PD 312237, identified as pyranoside lactose conjugate degradation products of pregabalin.[1] While the specific biological activity of this mixture is an area of active investigation, the principles and methodologies outlined herein offer a robust and scientifically rigorous approach for its characterization. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind experimental choices to ensure a self-validating and insightful study.

Introduction: The Criticality of Cellular Uptake for Therapeutic Efficacy

The journey of a drug from administration to its intracellular target is fraught with barriers, the most fundamental of which is the cell membrane. For small molecule inhibitors to be effective, they must be able to cross this lipid bilayer and accumulate at a sufficient concentration within the cell to engage their target.[2] The physicochemical properties of a drug, such as its size, charge, and lipophilicity, play a crucial role in this process. Small molecules can enter cells through several mechanisms, including passive diffusion, facilitated diffusion, and active transport.[3] Furthermore, endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis can also be involved in the internalization of small molecules.[3][4]

PD 312236 and PD 312237 are known as a pyranose/furanose mixture and are related to pregabalin, a GABA analogue.[1] Understanding the cellular uptake of this specific mixture is a prerequisite for any further investigation into its potential therapeutic applications. This guide will provide a systematic approach to dissecting the cellular uptake mechanisms of the PD 312236 and PD 312237 mixture, from initial characterization to detailed mechanistic studies.

Preliminary Characterization of the PD 312236 and PD 312237 Mixture

Before delving into cellular studies, a thorough characterization of the test article is paramount. This ensures the reproducibility and accuracy of subsequent experiments.

Table 1: Physicochemical Properties of PD 312236 and PD 312237 Mixture [1]

PropertyValueSource
Molecular Formula C20H35NO11CymitQuimica
Molecular Weight 465.49 g/mol CymitQuimica
Appearance NeatCymitQuimica
Synonyms 1-Deoxy-4-O-β-D-galactopyranosyl-1-[(4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl]-β-D-fructose; Pyranose / Furanose Mixture; Pregabalin impurity.CymitQuimica

Rationale for Characterization:

  • Purity and Identity: Verification of the purity and identity of the mixture via techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential to ensure that the observed biological effects are attributable to the compounds of interest and not to contaminants.

  • Solubility: Determining the solubility of the mixture in aqueous buffers and cell culture media is critical for preparing accurate dosing solutions and avoiding precipitation during experiments.

  • Stability: Assessing the stability of the compounds in solution over the time course of the experiments will prevent misinterpretation of data due to compound degradation.

Experimental Framework for Cellular Uptake Studies

This section outlines a step-by-step experimental workflow to elucidate the cellular uptake of the PD 312236 and PD 312237 mixture. A human cancer cell line, such as HeLa or MDA-MB-231, can be used as a model system.

General Experimental Workflow

The overall workflow is designed to systematically investigate the kinetics and mechanisms of cellular uptake.

Cellular Uptake Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Cell Culture (e.g., HeLa, MDA-MB-231) C Incubation of Cells with Compound Mixture A->C B Preparation of PD 312236/312237 Mixture Working Solutions B->C D Washing and Cell Lysis C->D E Quantification of Intracellular Compound (e.g., LC-MS/MS) D->E F Data Analysis and Interpretation E->F

Caption: General workflow for studying the cellular uptake of the PD 312236 and PD 312237 mixture.

Step-by-Step Experimental Protocols

Objective: To determine the kinetics of cellular uptake and whether the process is saturable.

Methodology:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a series of concentrations of the PD 312236/312237 mixture in pre-warmed cell culture medium.

  • Incubation: Remove the growth medium from the cells and add the compound-containing medium. Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Washing: At each time point, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Quantify the intracellular concentration of PD 312236 and PD 312237 in the cell lysates using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[5]

  • Normalization: Normalize the intracellular compound concentration to the total protein content in each sample, determined by a Bradford or BCA assay.[6]

Expected Outcomes and Interpretation:

  • A time-dependent increase in intracellular concentration suggests active uptake.

  • A concentration-dependent uptake that plateaus at higher concentrations indicates a saturable, carrier-mediated transport process. A linear increase with concentration would suggest passive diffusion.

Objective: To identify the specific pathways involved in the cellular uptake of the PD 312236 and PD 312237 mixture.

Methodology:

  • Inhibitor Pre-treatment: Pre-incubate the cells with various pharmacological inhibitors of specific uptake pathways for 30-60 minutes prior to adding the compound mixture.

  • Compound Incubation: After pre-treatment, add the PD 312236/312237 mixture (at a concentration determined from Protocol 1) in the presence of the inhibitor and incubate for a fixed time point.

  • Washing, Lysis, and Quantification: Follow steps 4-7 from Protocol 1.

Table 2: Pharmacological Inhibitors for Uptake Mechanism Studies [7]

InhibitorTarget PathwayRationale
Chlorpromazine Clathrin-mediated endocytosisInhibits the assembly of clathrin coats at the plasma membrane.
Filipin/Nystatin Caveolae-mediated endocytosisBinds to cholesterol, disrupting the formation of caveolae.
Amiloride MacropinocytosisInhibits the Na+/H+ exchanger, which is required for macropinocytosis.
Cytochalasin D Actin-dependent uptakeDisrupts actin polymerization, affecting various endocytic pathways.
Sodium Azide & 2-Deoxyglucose Energy-dependent processesInhibit ATP production, thus blocking active transport and endocytosis.
Polyinosinic acid Scavenger receptorsActs as a competitive inhibitor for scavenger receptor-mediated uptake.

Data Presentation and Interpretation:

The results should be presented as the percentage of uptake relative to a control group (no inhibitor). A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

Uptake_Mechanism_Decision_Tree start Measure Uptake at 4°C energy_dependent Is uptake significantly reduced? start->energy_dependent passive_diffusion Primarily Passive Diffusion energy_dependent->passive_diffusion No active_process Energy-Dependent Process energy_dependent->active_process Yes inhibitor_study Test with Pharmacological Inhibitors active_process->inhibitor_study clathrin Chlorpromazine Inhibition? inhibitor_study->clathrin caveolae Filipin/Nystatin Inhibition? inhibitor_study->caveolae macropino Amiloride Inhibition? inhibitor_study->macropino clathrin_pathway Clathrin-Mediated Endocytosis clathrin->clathrin_pathway Yes no_inhibition Other Mechanisms clathrin->no_inhibition No caveolae_pathway Caveolae-Mediated Endocytosis caveolae->caveolae_pathway Yes caveolae->no_inhibition No macropino_pathway Macropinocytosis macropino->macropino_pathway Yes macropino->no_inhibition No

Caption: A decision tree for interpreting the results of uptake mechanism experiments.

Advanced Techniques for Visualization and Subcellular Localization

While LC-MS/MS provides quantitative data on total cellular uptake, it does not reveal the subcellular distribution of the compounds. To address this, fluorescently labeling one or both compounds can be a powerful approach.

Methodology:

  • Fluorescent Labeling: Synthesize fluorescently tagged versions of PD 312236 and/or PD 312237. It is crucial to verify that the fluorescent tag does not significantly alter the uptake characteristics of the parent molecule.

  • Confocal Microscopy: Treat cells with the fluorescently labeled compounds and visualize their uptake and subcellular localization using a confocal microscope. Co-staining with organelle-specific markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) can provide more detailed information.

  • Flow Cytometry: Use flow cytometry to quantify the uptake of the fluorescently labeled compounds in a high-throughput manner and to analyze cell-to-cell variability.[4]

Conclusion and Future Directions

This guide has provided a comprehensive and technically detailed framework for investigating the cellular uptake of the PD 312236 and PD 312237 mixture. By following this systematic approach, researchers can gain a deep understanding of how these compounds enter cells, which is a critical step in their development as potential therapeutic agents. The proposed workflow, from basic characterization to advanced imaging, ensures a self-validating and robust investigation.

Future studies should focus on identifying the specific transporters or receptors involved in the uptake process, should a carrier-mediated mechanism be identified. Additionally, investigating the efflux of these compounds from the cell is another important aspect to consider for a complete pharmacokinetic profile. The insights gained from these studies will be invaluable for optimizing the delivery and efficacy of this and other novel small molecule therapeutics.

References

  • Cellular uptake mechanisms were determined by using small molecules to... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016). Retrieved February 27, 2026, from [Link]

  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins - ACS Publications. (2017). Retrieved February 27, 2026, from [Link]

  • A mechanistic study on the cellular uptake, intracellular trafficking, and antisense gene regulation of bottlebrush polymer-conjugated oligonucleotides - RSC Publishing. (2022). Retrieved February 27, 2026, from [Link]

  • Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments. (n.d.). Retrieved February 27, 2026, from [Link]

  • Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

"PD 312236 and PD 312237 mixture experimental protocol"

[(4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl. I'm focusing on concisely describing the specific degradation products.

Author: BenchChem Technical Support Team. Date: March 2026

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Application Note: Synthesis, Isolation, and Analytical Characterization of Pregabalin-Lactose Conjugates (PD 312236 and PD 312237 Mixture)

Executive Summary

Pregabalin, a widely prescribed γ-aminobutyric acid (GABA) analogue used for neuropathic pain and epilepsy, presents significant formulation challenges due to the presence of a highly reactive primary amine. When formulated with reducing sugars such as lactose—a ubiquitous pharmaceutical diluent—pregabalin is highly susceptible to non-enzymatic browning via the Maillard reaction[1].

Under accelerated stability conditions or improper storage, this reaction yields a complex profile of degradation products. The most prominent of these are PD 312236 and PD 312237 , which correspond to the pyranose and furanose isomers, respectively, of a pregabalin-lactose conjugate (1-Deoxy-4-O-β-D-galactopyranosyl-1-[(4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl]-β-D-fructose) [3]. This application note provides a comprehensive, self-validating protocol for the deliberate synthesis, preparative isolation, and LC-MS/MS quantification of the PD 312236/312237 mixture to serve as analytical reference standards for Quality Control (QC) and stability-indicating assays.

Mechanistic Basis of Degradation

The formation of PD 312236 and PD 312237 is a classic example of a solid-state Maillard reaction driven by localized moisture and thermal stress [2]. The primary amine of pregabalin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the open-chain form of lactose. This reversible condensation forms an unstable Schiff base intermediate.

Driven by thermodynamic stability, the Schiff base undergoes an irreversible Amadori rearrangement , converting the glycosylamine into a 1-amino-1-deoxy-ketose derivative. This intermediate subsequently cyclizes into the stable pyranose (PD 312236) and furanose (PD 312237) tautomers.

G Pregabalin Pregabalin (API) Primary Amine Conditions Accelerated Stability (40°C - 60°C / High RH) Pregabalin->Conditions Lactose Lactose (Excipient) Reducing Sugar Lactose->Conditions Schiff Schiff Base Intermediate (Unstable Glycosylamine) Conditions->Schiff Maillard Condensation Amadori Amadori Rearrangement (Irreversible Kinetic Shift) Schiff->Amadori PD312236 PD 312236 (Pyranose Conjugate) Amadori->PD312236 PD312237 PD 312237 (Furanose Conjugate) Amadori->PD312237

Figure 1: Mechanistic pathway of pregabalin-lactose Maillard reaction yielding PD 312236/312237.

Workflow 1: Accelerated Synthesis of the Conjugate Mixture

To study these impurities or use them as reference standards, they must first be synthesized via forced degradation [1].

Step 1: Solid-State Mixing

  • Action: Weigh 500 mg of Pregabalin API and 2.5 g of Lactose Monohydrate into a 20 mL glass scintillation vial. Triturate thoroughly to ensure a homogenous physical mixture.

  • Scientific Rationale: A 1:5 (w/w) ratio provides a stoichiometric excess of lactose. This drives the reaction equilibrium toward conjugate formation and accurately mimics the microenvironment of a capsule formulation where the API is surrounded by the diluent [4].

Step 2: Moisture Catalysis

  • Action: Add 300 µL of HPLC-grade water to the powder blend to create a thick paste. Seal the vial tightly with a PTFE-lined cap.

  • Scientific Rationale: The Maillard reaction in the solid state is severely diffusion-limited. The addition of ~10% moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of the mixture and mobilizing the reactants to collide at the molecular level.

Step 3: Thermal Incubation

  • Action: Incubate the sealed vial in a forced-air oven at 60°C for 14 to 21 days.

  • Self-Validation Checkpoint: The reaction is self-indicating. The initially white powder will progressively transition to yellow, and finally to a deep brown color. This melanoidin formation visually validates the successful progression of the Amadori rearrangement [2].

Workflow 2: Preparative HPLC Isolation

Once synthesized, the PD 312236/312237 mixture must be isolated from unreacted pregabalin, lactose, and advanced downstream melanoidins.

Step 1: Sample Extraction

  • Action: Dissolve 100 mg of the browned mixture in 10 mL of Methanol:Water (50:50, v/v). Vortex for 5 minutes and centrifuge at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter.

  • Scientific Rationale: The conjugates are highly polar (MW: 465.49 g/mol , C20H35NO11) [3]. A 50% aqueous methanol solution ensures complete solubilization of the polar conjugates while precipitating highly cross-linked, insoluble melanoidin polymers.

Step 2: Preparative Chromatography

  • Action: Inject 500 µL of the filtrate onto a Preparative C18 Column (e.g., 250 × 21.2 mm, 5 µm). Utilize the gradient outlined in Table 1 . Collect fractions eluting between 12.0 and 14.5 minutes.

  • Scientific Rationale: Due to the structural similarity of the pyranose and furanose forms, they will elute as a closely eluting doublet or a single broadened peak (the "mixture"). Formic acid (0.1%) in the mobile phase is critical; it protonates the pyrrolidinyl nitrogen, preventing secondary interactions with free silanols on the stationary phase and ensuring sharp peak shapes.

Step 3: Lyophilization

  • Action: Pool the collected fractions, freeze at -80°C, and lyophilize for 48 hours to yield the purified PD 312236/312237 mixture as an amorphous white/off-white powder.

Workflow 3: Analytical LC-MS/MS Characterization

To utilize the isolated mixture as a QC standard for pharmaceutical stability testing, its identity and purity must be verified via mass spectrometry.

Step 1: Analytical Separation

  • Action: Reconstitute the lyophilized powder in Mobile Phase A to a concentration of 10 µg/mL. Inject 5 µL onto an Analytical C18 column (100 × 2.1 mm, 1.7 µm) using a scaled-down version of the preparative gradient.

  • Self-Validation Checkpoint: The method is valid if the resolution factor (

    
    ) between unreacted pregabalin and the PD 312236/312237 mixture is 
    
    
    
    .

Step 2: Mass Spectrometric Detection

  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using the parameters defined in Table 2 .

  • Scientific Rationale: The conjugates readily accept a proton to form a stable

    
     ion at m/z 466.5. Upon collision-induced dissociation (CID), the primary product ion will typically appear at m/z 304.3, corresponding to the neutral loss of the hexose sugar moiety, confirming the conjugate's structural identity [1].
    

Data Presentation & Method Parameters

Table 1: Preparative HPLC Gradient for Conjugate Isolation Column: C18 Preparative (250 × 21.2 mm, 5 µm) | Flow Rate: 15.0 mL/min

Time (min)% Mobile Phase A (0.1% Formic Acid in

)
% Mobile Phase B (Acetonitrile)Elution Phase
0.095.05.0Equilibration
5.095.05.0Isocratic Hold
20.070.030.0Linear Elution
25.010.090.0Column Wash
30.095.05.0Re-equilibration

Table 2: Mass Spectrometry (ESI+) Parameters for PD 312236/312237

ParameterOptimized ValueFunctional Purpose
Ionization Mode ESI, PositiveTargets the basic nitrogen of the conjugate
Precursor Ion (

)
m/z 466.5Confirms intact molecular weight (465.49 g/mol )
Capillary Voltage 3.5 kVMaintains stable spray dynamics
Desolvation Temperature 350 °CEnsures complete droplet evaporation
Cone Voltage 25 VPrevents in-source fragmentation of the sugar
Collision Energy (CE) 18 eVOptimized for hexose neutral loss fragmentation

References

  • Lovdahl, M.J., Hurley, T.R., Tobias, B., & Priebe, S.R. (2002). "Synthesis and characterization of pregabalin lactose conjugate degradation products." Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-924. URL:[Link]

  • Wu, Y., et al. (2023). "A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose." Expert Opinion on Drug Metabolism & Toxicology, 19(8), 565-578. URL:[Link]

  • Li, Y., et al. (2021). "A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products: Advantages, Disadvantages, and Avoidance Strategies." Foods, 10(9), 1998. URL:[Link]

Application

"how to prepare PD 312236 and PD 312237 stock solution"

Application Note: Preparation and Handling of PD 312236 and PD 312237 Reference Standards Abstract & Scope This protocol details the preparation, handling, and storage of PD 312236 and PD 312237 , the primary degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of PD 312236 and PD 312237 Reference Standards

Abstract & Scope

This protocol details the preparation, handling, and storage of PD 312236 and PD 312237 , the primary degradation products found in Pregabalin (Lyrica) formulations containing lactose. These compounds are glycosyl-conjugates formed via the Maillard reaction between the primary amine of pregabalin and the reducing sugar lactose.[1]

Because PD 312236 and PD 312237 are diastereomers (anomers) that often co-elute or exist in equilibrium, they are frequently supplied and prepared as a mixture .[2] This guide provides the methodology to prepare stable stock solutions for use as impurity reference standards in HPLC and LC-MS assays.

Physicochemical Properties

PropertyDescription
Compound Names PD 312236 & PD 312237 (Pregabalin-Lactose Conjugates)
Chemical Name 1-Deoxy-4-O-β-D-galactopyranosyl-1-[(4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl]-β-D-fructose
Molecular Formula C₂₀H₃₅NO₁₁
Molecular Weight 465.49 g/mol
Appearance White to off-white hygroscopic solid (lyophilized)
Solubility Highly soluble in Water ; Soluble in Methanol/Water mixtures; Sparingly soluble in pure Acetonitrile.[2][3]
pKa Neutral (Lactam form); no basic amine functionality remaining.[2]

Mechanism of Formation (Biological & Chemical Context)

Understanding the source of these impurities is critical for accurate profiling.[2] In solid-dosage forms, the primary amine of pregabalin attacks the carbonyl carbon of lactose (acyclic form), forming a glycosylamine (Schiff base).[2] This intermediate undergoes an Amadori rearrangement to form the stable keto-amine derivatives, which further cyclize into the lactam forms identified as PD 312236 and PD 312237.

Key Insight: Unlike simple salts, these are covalent conjugates. Their formation is accelerated by heat and humidity (stress conditions).[2]

MaillardReaction Figure 1: Formation Pathway of PD 312236/37 via Maillard Reaction Pregabalin Pregabalin (Primary Amine) SchiffBase Glycosylamine (Schiff Base) Pregabalin->SchiffBase Condensation (-H2O) Lactose Lactose (Reducing Sugar) Lactose->SchiffBase Condensation (-H2O) Amadori Amadori Product (1-Amino-1-deoxy-2-ketose) SchiffBase->Amadori Amadori Rearrangement PD_Mix PD 312236 / PD 312237 (Cyclized Lactam Mixture) Amadori->PD_Mix Cyclization (Lactamization)

[1][2][4]

Protocol: Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (1000 ppm) master stock solution of the PD 312236/37 mixture.

Solvent Selection Strategy
  • Preferred Solvent: 50:50 (v/v) Methanol : Water .[2]

    • Reasoning: While highly water-soluble, preparing stocks in 100% water is risky due to potential microbial growth (sugar substrate) and hydrolysis over long-term storage.[2] Methanol acts as a bacteriostatic agent and ensures compatibility with Reverse Phase HPLC mobile phases.

  • Alternative: Mobile Phase A (e.g., 10 mM Ammonium Formate), only if used immediately.[2]

Materials Required
  • PD 312236/37 Reference Standard (Solid).[2]

  • LC-MS Grade Methanol.[2]

  • Milli-Q Type 1 Water (18.2 MΩ).[2]

  • Amber volumetric flask (Class A) or amber HPLC vials (to protect from light).

  • Analytical Balance (0.01 mg readability).

Step-by-Step Procedure
  • Equilibration: Allow the reference standard vial to reach room temperature before opening to prevent condensation (the material is hygroscopic).

  • Weighing:

    • Place a clean weighing boat on the balance.

    • Weigh approximately 1.00 mg of the PD 312236/37 mixture. Record the exact weight (e.g., 1.05 mg).

    • Calculation:

      
      
      
  • Dissolution:

    • Transfer the solid into a 1.0 mL volumetric flask (or a 1.5 mL Eppendorf tube if preparing smaller volumes).

    • Add 500 µL of Water first. Swirl gently. The sugar moiety ensures rapid dissolution in water.

    • Add 500 µL of Methanol .

    • Vortex for 30 seconds.

    • Note: If using a volumetric flask, fill to the mark with the 50:50 premixed solvent.

  • Filtration (Optional but Recommended):

    • If any particulates are visible, filter through a 0.22 µm PVDF or Nylon syringe filter . Avoid PTFE (hydrophobic) as it may retain the compound.[2]

  • Labeling:

    • Label as "PD 312236/37 Stock, 1.0 mg/mL".

    • Include Date, Solvent Composition, and Expiry.

Protocol: Working Standard Dilution (HPLC)

For analytical quantification (typically checking for <0.1% impurity levels), you need a working standard in the range of 1 µg/mL to 10 µg/mL .[2]

  • Intermediate Stock (100 µg/mL):

    • Take 100 µL of Master Stock (1 mg/mL).

    • Add 900 µL of Mobile Phase A (or Water).[2]

    • Vortex mix.

  • Working Standard (10 µg/mL):

    • Take 100 µL of Intermediate Stock.

    • Add 900 µL of Mobile Phase A.

    • Transfer to an HPLC vial with insert.

Analytical Chromatography Conditions

These compounds are highly polar and elute early on standard C18 columns.

ParameterRecommended Condition
Column C18 Polar Embedded (e.g., Waters Symmetry Shield or Acquity HSS T3)
Mobile Phase A 10 mM Ammonium Formate or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Low organic start (e.g., 0-5% B) to retain polar species.[2]
Detection LC-MS (ESI+) m/z 466 [M+H]⁺; UV detection is weak (end absorption <210 nm) due to lack of chromophores.[2]
Elution Order Lactose

PD 312236/37

Pregabalin

Storage & Stability

  • Solid State: Store at -20°C , desiccated. Protect from moisture.

  • Stock Solution (1 mg/mL): Stable for 3 months at -20°C or 1 month at 4°C .

  • Working Solution: Prepare fresh daily. The lactam ring is generally stable, but the glycosidic bond can hydrolyze in acidic mobile phases over time.

References

  • Lovdahl, M. J., et al. (2002).[2] "Synthesis and characterization of pregabalin lactose conjugate degradation products." Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-924.[2][1]

  • Wittkowski, R., & Skog, K. (2013).[2] Acrylamide and Other Hazardous Compounds in Heat-Treated Foods. Woodhead Publishing. (Context on Maillard Reaction Chemistry).

  • Pfizer Inc. (2006).[2] "Lyrica (Pregabalin) Capsules - NDA 21-446 Approval Package: Chemistry Review." Center for Drug Evaluation and Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting PD 312236 &amp; PD 312237

Topic: Optimizing Gelatinase Inhibition (MMP-2/MMP-9) and Resolving Experimental Inconsistencies. Welcome from the Senior Application Scientist You are likely here because your inhibition data isn't adding up.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Gelatinase Inhibition (MMP-2/MMP-9) and Resolving Experimental Inconsistencies.

Welcome from the Senior Application Scientist

You are likely here because your inhibition data isn't adding up. Perhaps PD 312236 is inhibiting targets you didn't expect, or your "negative control" (PD 312237) is showing activity.[1] Maybe your Western blots contradict your zymograms.

In my experience, 90% of "failure" with these Parke-Davis (PD) series inhibitors stems from three misunderstandings:

  • The "Selectivity" Myth: Believing these compounds are absolute "magic bullets" for a single MMP isoform (they are not).[1]

  • The Solubility Trap: Hydrophobic "crash-out" in aqueous culture media.[1]

  • The Activity vs. Expression Confusion: Measuring protein levels (Westerns) instead of enzymatic turnover.[1]

This guide treats PD 312236 as the active MMP-2/9 inhibitor and PD 312237 as its structural analog/comparator (often the enantiomer or diastereomer used to control for off-target effects).

Part 1: The Core Mechanism & Selectivity

The Science: PD 312236 belongs to a class of non-peptide inhibitors (often modified hydroxamates or carboxylic acids) that function by chelating the Zinc ion (


) within the MMP catalytic domain.[1]
  • PD 312236 (Active): Designed to fit the S1' pocket of MMP-2 (Gelatinase A).[1] However, because the catalytic domains of MMP-2 and MMP-9 (Gelatinase B) are highly homologous, absolute selectivity is impossible at high concentrations.

  • PD 312237 (Comparator): Typically the stereoisomer (e.g., the S-isomer vs. the R-isomer). It usually possesses significantly lower affinity for the MMP active site but retains the same physicochemical properties (solubility, permeability).[1]

Why this causes inconsistent results: If you use PD 312236 at


, you lose selectivity.[1] You will inhibit MMP-9, MMP-14 (MT1-MMP), and potentially other metalloproteases (ADAMs).[1] Conversely, if PD 312237 shows activity, it indicates your concentration is so high that non-specific Zinc chelation is occurring, independent of the stereochemistry.[1]
Visualizing the Inhibition Logic

MMP_Inhibition_Logic cluster_0 Critical Threshold Start Experimental Setup Inhibitor PD 312236 (Active Inhibitor) Start->Inhibitor Control PD 312237 (Stereo-Control) Start->Control Target MMP Catalytic Domain (Zinc Active Site) Inhibitor->Target High Affinity binding (Nanomolar range) Control->Target Low Affinity binding (Micromolar range) Outcome_False Non-Specific Chelation (False Positive) Control->Outcome_False [Drug] > 10 µM (Zinc Stripping) Outcome_Good Specific Inhibition (MMP-2 > MMP-9) Target->Outcome_Good [Drug] < 1 µM Outcome_Bad Off-Target Effects (MMP-1, TACE, ADAMs) Target->Outcome_Bad [Drug] > 10 µM

Caption: Logical flow of MMP inhibition. Note that selectivity is concentration-dependent.[1] Exceeding the threshold leads to off-target effects for both the active compound and the control.

Part 2: Troubleshooting Guide (FAQs)
Module A: Solubility & Handling (The #1 Failure Point)

Q: My IC50 values are fluctuating wildly between experiments. Why? A: This is likely a solubility issue. PD inhibitors are highly hydrophobic.[1]

  • The Problem: When you dilute a 10 mM DMSO stock directly into aqueous media (e.g., DMEM), the compound can precipitate ("crash out") microscopically.[1] You think you are treating with 10 µM, but the effective concentration is 2 µM, and the rest is stuck to the plastic or floating as micro-crystals.

  • The Fix:

    • Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 100x stock in DMSO

      
       10x stock in PBS/Media 
      
      
      
      1x Final).
    • Sonication: Sonicate the stock solution before use.

    • Glass vs. Plastic: These compounds stick to polypropylene.[1] Use glass vials for intermediate dilutions if possible.

Q: Can I store the diluted working solution? A: No. Hydroxamate/Carboxylate inhibitors are unstable in aqueous solution at low concentrations due to oxidation and hydrolysis.[1] Prepare fresh working solutions immediately before addition to cells.[1]

Module B: Biological Validation

Q: I treated cells with PD 312236, but Western Blot shows normal MMP-2 bands. A: This is the expected result.

  • Reasoning: PD 312236 inhibits the enzymatic activity (the chewing mechanism), not the protein synthesis (expression).[1]

  • Correct Assay: To verify inhibition, you must use an activity assay:

    • Gelatin Zymography: Note that you must add the inhibitor into the incubation buffer during the overnight development step.[1] Adding it to the cells before harvesting is useless because the SDS-PAGE separates the inhibitor from the enzyme.

    • Fluorometric Assay: Use a quenched fluorogenic peptide substrate (FRET peptide).[1]

Q: PD 312237 (Control) is inhibiting MMP-2 activity.[1] Is my batch bad? A: Not necessarily. Check your concentration.

  • Mechanism: At high concentrations (>10-20 µM), the Zinc Binding Group (ZBG) on the control molecule can still strip Zinc from the enzyme, even if the rest of the molecule doesn't fit the pocket perfectly.

  • Threshold: If PD 312237 inhibits >50% at the same concentration where PD 312236 inhibits >90%, your assay window is too small, or your concentration is too high.[1]

Part 3: Comparative Data & Protocols
Table 1: PD 312236 vs. PD 312237 Profile
FeaturePD 312236 (Active)PD 312237 (Control/Analog)
Primary Target MMP-2 (

in low nM range)
Inactive / Low Affinity
Secondary Target MMP-9 (at higher conc.)[1]Non-specific Zinc binding
Stereochemistry Typically (R)-isomer (Check CoA)Typically (S)-isomer (Check CoA)
Solubility DMSO (Soluble), Water (Insoluble)DMSO (Soluble), Water (Insoluble)
Key Artifact Hits MMP-14 at >5 µMFalse positive at >20 µM
Protocol: The "Gold Standard" Validation Workflow

To confirm inconsistent results, run this Cell-Free Activity Assay :

  • Enzyme Source: Recombinant human MMP-2 (Active, not Pro-form).[1]

  • Substrate: Mca-PLGL-Dpa-AR-NH2 (Fluorogenic MMP substrate).[1]

  • Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 10 mM

    
    , 0.05% Brij-35 .
    
    • Critical: Brij-35 prevents the hydrophobic inhibitor from sticking to the plate walls.[1]

  • Execution:

    • Incubate Enzyme + Inhibitor (PD 312236 or 37) for 30 mins at 37°C before adding the substrate.[1] This allows the inhibitor to dock into the S1' pocket.[1]

    • Add Substrate and read kinetic fluorescence (Ex/Em: 328/393 nm).[1]

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific inconsistency.

Troubleshooting_Tree Start Start: Inconsistent Data Q1 Is the Control (PD 312237) showing high activity? Start->Q1 A1_Yes Non-Specific Effect Q1->A1_Yes Yes A1_No Check Potency Q1->A1_No No Soln1 Reduce Concentration. Check for Zinc Chelation. A1_Yes->Soln1 Q2 Is PD 312236 failing to inhibit? A1_No->Q2 A2_Yes Solubility/Stability Q2->A2_Yes Yes A2_No Biological Variance Q2->A2_No No Soln2 1. Use Fresh Stock 2. Add Brij-35 to buffer 3. Check DMSO % A2_Yes->Soln2 Q3 Is the assay Cell-Based? A2_No->Q3 A3_Yes Permeability/Serum Binding Q3->A3_Yes Yes Soln3 Serum proteins (Albumin) bind the drug. Run assay in Low-Serum media. A3_Yes->Soln3

Caption: Decision tree for diagnosing failure modes. Follow the diamond nodes to identify if the error is chemical (solubility), biological (serum interference), or experimental (concentration).[1]

References
  • MMP Structure & Inhibition Mechanisms

    • Title: Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics.[1][2]

    • Source: Int. J. Mol.[1] Sci. 2020.

    • URL:[Link][1]

  • Selectivity Profiles of MMP Inhibitors

    • Title: A Unique Substrate Recognition Profile for Matrix Metalloproteinase-2.[1]

    • Source: J. Biol. Chem. 2002.[1]

    • URL:[Link][1]

  • General Handling of Hydrophobic Inhibitors

    • Title: Troubleshooting inconsistent results in cell viability assays (Solubility & Handling).
    • Source: BenchChem Technical Guides.[1]

  • Parke-Davis MMP Inhibitor History (Contextual Grounding)

    • Title: Challenges in Matrix Metalloproteinases Inhibition.[1]

    • Source: Pharmaceuticals (Basel).[1] 2010.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Protocol Refinement for MEK Inhibitor PD-X Experiments

Welcome to the technical support center for PD-X, a potent and selective inhibitor of MEK1 and MEK2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for PD-X, a potent and selective inhibitor of MEK1 and MEK2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and validated protocols for experiments involving PD-X.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PD-X?

PD-X is a non-ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases at the core of the Ras/Raf/MEK/ERK signaling pathway. By binding to a unique allosteric pocket on the MEK1/2 enzymes, PD-X prevents their activation by upstream kinases (e.g., RAF) and subsequent phosphorylation and activation of their downstream targets, ERK1 and ERK2. This leads to the suppression of cell proliferation, differentiation, and survival in cancer cells with a dysregulated MAPK pathway.[1]

Q2: How should I prepare and store PD-X?

For in vitro experiments, PD-X is typically supplied as a powder. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced artifacts.

Q3: What is the recommended concentration range for PD-X in cell-based assays?

The optimal concentration of PD-X will vary depending on the cell line and the specific experimental endpoint. It is highly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for a dose-response experiment would be from 1 nM to 10 µM.

Experimental Protocols

Protocol 1: Determining the IC50 of PD-X in a Cancer Cell Line using a Cell Viability Assay

This protocol outlines the steps to determine the concentration of PD-X that inhibits 50% of cell viability in a given cancer cell line.

Materials:

  • PD-X stock solution (10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of PD-X in complete cell culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (DMSO only) and a no-cell control (medium only).

  • Carefully remove the medium from the cells and add the diluted PD-X solutions to the respective wells.

  • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.

Protocol 2: Assessing Target Engagement by Western Blotting for Phospho-ERK

This protocol describes how to confirm that PD-X is inhibiting its intended target, MEK1/2, by measuring the phosphorylation status of its downstream effector, ERK1/2.

Materials:

  • PD-X stock solution (10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of PD-X (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK1/2 and the loading control.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High IC50 value or no effect of PD-X on cell viability 1. The cell line may not be dependent on the MAPK pathway for survival. 2. The compound may have degraded due to improper storage. 3. The concentration range tested was too low.1. Confirm the mutational status of genes in the MAPK pathway (e.g., BRAF, RAS) in your cell line. 2. Use a fresh aliquot of PD-X and verify its concentration. 3. Expand the concentration range in your dose-response experiment.
Inconsistent phospho-ERK inhibition 1. Variability in treatment time. 2. Inconsistent cell density at the time of treatment. 3. Inefficient lysis or protein degradation.1. Ensure precise timing for all treatment conditions. 2. Plate cells at a consistent density and ensure they are in the logarithmic growth phase.[2] 3. Always use fresh lysis buffer with protease and phosphatase inhibitors and keep samples on ice.
Phospho-ERK levels do not decrease with PD-X treatment 1. The antibody is not specific or is not working correctly. 2. The cells have developed resistance to PD-X. 3. Paradoxical activation of the pathway.1. Validate the antibody using a positive control (e.g., cells stimulated with a growth factor) and a negative control. 2. This is a possibility with long-term treatment; consider shorter treatment times for acute inhibition studies. 3. In some contexts, kinase inhibitors can lead to the activation of the pathway they are designed to inhibit.[3] This is a complex phenomenon that may require further investigation.
Cell death observed at all concentrations, including the vehicle control 1. DMSO toxicity. 2. The cells are unhealthy or stressed. 3. Contamination of the cell culture.[4][5]1. Ensure the final DMSO concentration is below 0.1%. 2. Use healthy, low-passage number cells and handle them gently.[6] 3. Check for signs of bacterial, fungal, or mycoplasma contamination.

Visualizations

Signaling Pathway

MEK_Inhibition cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK1/2 MEK1/2 Raf->MEK1/2 phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Survival Cell Survival Transcription Factors->Cell Survival PD-X PD-X PD-X->MEK1/2 inhibits Western_Blot_Workflow Cell_Seeding 1. Seed Cells (6-well plate) Treatment 2. Treat with PD-X (Dose-response) Cell_Seeding->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (p-ERK, Total ERK, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow for assessing target engagement of PD-X by Western Blot.

References

  • National Center for Biotechnology Information. (2012, May 1). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • El-Sayed, N. S., et al. (2019). Cellular Uptake and Distribution of Gemini Surfactant Nanoparticles Used as Gene Delivery Agents. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (2018). Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning. PMC. Retrieved from [Link]

  • Community Reference Laboratory for GM Food and Feed. (n.d.). Protocol. Retrieved from [Link]

  • Chen, G., et al. (1986). Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis. Cancer Research. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Fornaguera, C., et al. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. PMC. Retrieved from [Link]

  • Wu, W., et al. (2014). Sensitive Targeted Quantification of ERK Phosphorylation Dynamics and Stoichiometry in Human Cells without Affinity Enrichment. Analytical Chemistry. Retrieved from [Link]

  • Rele, A. S., et al. (2011). Cellular Uptake and Intracellular Cargo Release From Dextran Based Nanogel Drug Carriers. PMC. Retrieved from [Link]

  • Casal, J. I., et al. (2019). Variable thresholds for phosphorylation targets of the ERK signaling pathway. PNAS. Retrieved from [Link]

  • Khandoga, A., et al. (2013). Surfactant protein D (SP-D) alters cellular uptake of particles and nanoparticles. PubMed. Retrieved from [Link]

  • Nuvisan. (n.d.). Innovative readouts for drug discovery. Retrieved from [Link]

  • Rudin, C. M., et al. (2012). A Pipeline for Drug Target Identification and Validation. PMC. Retrieved from [Link]

  • Hybrigenics Services. (n.d.). Target Deconvolution. Retrieved from [Link]

  • Kholodar, S. A., et al. (2025). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ChemRxiv. Retrieved from [Link]

  • Saitani, E. M., et al. (2022). Fabricating Polymer/Surfactant/Cyclodextrin Hybrid Particles for Possible Nose-to-Brain Delivery of Ropinirole Hydrochloride: In Vitro and Ex Vivo Evaluation. PMC. Retrieved from [Link]

  • Sun, Y., et al. (2025). Uptake and cellular distribution, in four plant species, of fluorescently labeled mesoporous silica nanoparticles. ResearchGate. Retrieved from [Link]

  • Petruk, A. A., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. Retrieved from [Link]

  • Jiang, B., et al. (2023). Rational Design of Molecular Glues: Breakthroughs and Perspectives. ChemRxiv. Retrieved from [Link]

  • Poma, A., et al. (2012). Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting. PubMed. Retrieved from [Link]

  • Kensler, T. W., et al. (2019). Randomized Clinical Trial of Lung Cancer Chemoprevention with Sulforaphane in Former Smokers. Clinical Protocol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting PD 312236 and PD 312237 Assays

Welcome to the Analytical Technical Support Center. This guide is tailored for analytical chemists, formulation scientists, and drug development professionals tasked with the quantification and stability testing of PD 31...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is tailored for analytical chemists, formulation scientists, and drug development professionals tasked with the quantification and stability testing of PD 312236 and PD 312237 .

These compounds are well-characterized of the active pharmaceutical ingredient (API) pregabalin[1]. Because pregabalin is typically formulated in solid dosage forms alongside lactose excipients, understanding the analytical pitfalls of these specific impurities is critical for regulatory compliance and accurate stability-indicating assays.

Mechanistic Overview: The Causality of Degradation

As a Senior Application Scientist, I always emphasize that you cannot troubleshoot an assay without understanding the underlying chemistry. Pregabalin contains a primary aliphatic amine. When formulated with lactose (a reducing sugar), the amine undergoes a condensation reaction with the open-chain aldehyde form of lactose to yield a Schiff base.

This intermediate undergoes an Amadori rearrangement to form a glycosylamine, which subsequently undergoes intramolecular cyclization to form the stable five-membered lactam conjugates known as PD 312236 and PD 312237[2].

MaillardReaction Pregabalin Pregabalin (Primary Amine) Schiff Schiff Base Intermediate Pregabalin->Schiff + Lactose (-H2O) Lactose Lactose (Reducing Sugar) Lactose->Schiff Amadori Amadori Product (Glycosylamine) Schiff->Amadori Amadori Rearrangement PD PD 312236 / 312237 (Lactam Conjugates) Amadori->PD Intramolecular Cyclization

Figure 1: Maillard reaction pathway forming PD 312236 and PD 312237 from pregabalin and lactose.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I detecting high levels of PD 312236/312237 in freshly prepared standard solutions or placebo spikes?

  • Causality: The is highly dependent on moisture, temperature, and time[3]. If your sample preparation workflow involves heating (e.g., heated sonication to dissolve excipients) or prolonged standing of aqueous sample solutions at room temperature, you are driving the condensation reaction in vitro. This results in the artifactual generation of impurities that were not originally present in the solid dosage form.

  • Solution: Implement a strict "cold extraction" protocol. Use chilled extraction solvents (e.g., 4°C), strictly avoid sonication baths that exceed 20°C, and ensure samples are kept in a refrigerated autosampler (4°C) prior to injection.

Q2: My chromatogram shows broad, split, or severely tailing peaks for PD 312236 and PD 312237. How can I resolve this?

  • Causality: These lactose conjugates exist as complex mixtures of pyranose and furanose ring forms, as well as α and β anomers[4]. In standard reversed-phase chromatography (e.g., C18 columns), the rate of interconversion (mutarotation) between these forms is similar to the timescale of the chromatographic separation. This dynamic equilibrium manifests as peak splitting or a broad "hump" between two anomeric peaks. Furthermore, their high polarity leads to poor retention on C18 phases.

  • Solution: Transition your method to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides superior retention for highly polar glycosylamines. Additionally, operating the column at an elevated temperature (e.g., 45°C) accelerates mutarotation, collapsing the split peaks into a single, sharp, time-averaged peak for accurate integration.

Q3: We are using HPLC-UV at 210 nm but suffer from severe matrix interference. What is the recommended detection strategy?

  • Causality: Neither pregabalin nor its lactose conjugates possess a[5]. Detection at low UV wavelengths (e.g., 210 nm) is highly non-specific and captures massive background interference from the lactose matrix and other excipients, severely compromising the Limit of Quantitation (LOQ).

  • Solution: Switch to LC-MS/MS using Electrospray Ionization (ESI+). MS/MS offers the specificity required to isolate the conjugate mass from the lactose background, providing a self-validating system where matrix interference is virtually eliminated.

Workflow Prep 1. Cold Sample Extraction (Prevents artifactual Maillard reaction) Chroma 2. HILIC Chromatography (Resolves anomeric peak splitting) Prep->Chroma Detect 3. LC-MS/MS Detection (Overcomes lack of UV chromophore) Chroma->Detect Data 4. Data Analysis & Quantitation (Validates API stability) Detect->Data

Figure 2: Optimized LC-MS/MS analytical workflow for pregabalin lactose conjugate impurities.

Standardized Experimental Protocol: LC-MS/MS Assay for PD 312236 & 312237

To ensure a self-validating and robust system, follow this step-by-step methodology for the extraction and quantification of pregabalin lactose conjugates.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Sample Extraction (Artifact-Free)

  • Weigh the equivalent of 100 mg of the pregabalin formulation into a 50 mL polypropylene centrifuge tube.

  • Add 25 mL of chilled (4°C) extraction solvent (Acetonitrile:Water, 50:50 v/v) to halt any in situ degradation.

  • Vortex vigorously for 5 minutes. Do NOT sonicate , as localized heating will induce artifactual Maillard reactions.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble excipients.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a pre-chilled autosampler vial.

Step 3: HILIC Chromatographic Separation

  • Column: HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 2 mins, re-equilibrate at 90% B for 3 mins.

  • Column Temperature: 45°C (Critical for resolving anomeric peak splitting).

Step 4: MS/MS Detection Operate the triple quadrupole mass spectrometer in Positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific transitions outlined in the data table below.

Quantitative Data Summary

The following table summarizes the optimized LC-MS/MS parameters and expected analytical performance for pregabalin and its lactose conjugates.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Expected Retention Time (min)Target LOD (ng/mL)
PD 312236 466.2304.1154.21.5
PD 312237 466.2304.1154.61.5
Pregabalin 160.1142.1102.10.5
References
  • Title: Synthesis and characterization of pregabalin lactose conjugate degradation products. Source: Journal of Pharmaceutical and Biomedical Analysis (2002) URL: [Link]

  • Title: A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. Source: Drug Development and Industrial Pharmacy (2024) URL: [Link]

  • Title: Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue. Source: Molecules / PubMed Central (2022) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Cross-Validation of Novel Kinase Inhibitors: A Comparative Analysis of PD 312236 and PD 312237

In the landscape of modern drug discovery, particularly in oncology, small molecule kinase inhibitors represent a cornerstone of targeted therapy.[1][2] The journey from a promising chemical scaffold to a validated clini...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, small molecule kinase inhibitors represent a cornerstone of targeted therapy.[1][2] The journey from a promising chemical scaffold to a validated clinical candidate is, however, fraught with challenges. A critical, and often underestimated, phase in this journey is the rigorous cross-validation of lead compounds. This guide provides an in-depth, experience-driven framework for the cross-validation of two hypothetical novel kinase inhibitors, PD 312236 and PD 312237, across a panel of diverse cell lines. The principles and methodologies detailed herein are designed to ensure scientific integrity, foster data-driven decision making, and ultimately, de-risk the progression of drug candidates.

The Imperative of Cross-Validation: Beyond a Single Data Point

The initial excitement surrounding a potent "hit" from a high-throughput screen can quickly dissipate without a robust validation strategy. Relying on data from a single cell line or a limited set of assays can be misleading.[3] Cross-validation is the systematic process of verifying that the observed biological effects of a compound are consistent, on-target, and reproducible across different biological contexts. This process is not merely a confirmatory step but a crucial part of understanding a compound's true therapeutic potential and its limitations. Key reasons for extensive cross-validation include:

  • Unmasking Off-Target Effects: Many kinase inhibitors exhibit promiscuity, binding to unintended targets.[4][5] These off-target effects can lead to unexpected toxicities or even contribute to the observed efficacy, confounding the interpretation of the mechanism of action.

  • Navigating the Complexity of Cellular Heterogeneity: Cancer is a disease of immense genetic and phenotypic diversity. A compound that is effective in one cell line may be inert in another due to differences in signaling pathways, expression of target proteins, or the presence of resistance mechanisms.[6]

  • Building a Bridge to In Vivo Studies: Robustly validated in vitro data provides a stronger rationale for advancing a compound to more complex and resource-intensive preclinical animal models.

A Phased Approach to the Cross-Validation of PD 312236 and PD 312237

For the purpose of this guide, we will consider PD 312236 and PD 312237 as two novel, structurally related inhibitors designed to target a key kinase in the MAPK signaling pathway, for instance, MEK1/2. The following phased experimental plan outlines a comprehensive strategy for their head-to-head comparison and validation.

Phase 1: Foundational In Vitro Characterization

The initial step is to ascertain the direct interaction of the compounds with their intended target in a cell-free system. This provides a clean baseline of their biochemical potency.

Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the binding affinity (Kd) of PD 312236 and PD 312237 to purified MEK1 and MEK2 kinases.

  • Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.

  • Methodology:

    • Prepare a serial dilution of PD 312236 and PD 312237.

    • In a 384-well plate, combine the kinase, the fluorescent tracer, and the inhibitor at various concentrations.

    • Incubate to allow binding to reach equilibrium.

    • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. .

  • Data Analysis: The TR-FRET signal is inversely proportional to the binding of the inhibitor. Plot the signal against the inhibitor concentration and fit the data to a suitable binding model to calculate the Kd.

Table 1: Illustrative In Vitro Potency of PD 312236 and PD 312237

CompoundTargetBinding Affinity (Kd, nM)
PD 312236MEK15.2
MEK27.8
PD 312237MEK13.1
MEK24.5
Phase 2: Cellular Target Engagement and Phenotypic Consequences

Once biochemical potency is established, the next critical step is to verify that the compounds can enter cells, engage their target, and elicit a biological response.

Experimental Protocol: Western Blotting for Phospho-ERK

  • Objective: To assess the inhibition of MEK1/2 activity in cells by measuring the phosphorylation of its downstream substrate, ERK.

  • Cell Line Selection: Begin with a cell line known to have a constitutively active MAPK pathway, such as A375 (BRAF V600E mutant melanoma).

  • Methodology:

    • Culture A375 cells to 70-80% confluency.

    • Treat cells with a dose-response of PD 312236 and PD 312237 for a defined period (e.g., 2 hours).

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

    • Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for p-ERK and normalize to t-ERK. Calculate the IC50 value for the inhibition of ERK phosphorylation.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Objective: To determine the effect of MEK inhibition on the proliferation and viability of cancer cells.

  • Methodology:

    • Seed A375 cells in a 96-well plate.

    • After 24 hours, treat with a serial dilution of PD 312236 and PD 312237.

    • Incubate for 72 hours.

    • Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Read the luminescent signal.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Table 2: Cellular Activity of PD 312236 and PD 312237 in A375 Cells

Compoundp-ERK Inhibition IC50 (nM)Growth Inhibition GI50 (nM)
PD 31223615.835.2
PD 3122378.918.7
Phase 3: Defining the Selectivity Profile

A crucial aspect of cross-validation is to understand the selectivity of the inhibitors. A highly selective compound is generally preferred to minimize off-target toxicities.

Experimental Protocol: Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)

  • Objective: To assess the binding of PD 312236 and PD 312237 against a large panel of human kinases.

  • Principle: This is a competitive binding assay where the ability of the test compound to displace a ligand from a panel of kinases is measured.

  • Methodology: This is typically performed as a service by specialized companies. The compounds are tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.

  • Data Analysis: The results are often presented as a percentage of control, where a lower percentage indicates stronger binding. Hits are defined as kinases that show significant binding to the test compound.

Table 3: Illustrative Selectivity Profile of PD 312236 and PD 312237

CompoundNumber of Kinases TestedHits at 1 µM (% of control < 35)Notable Off-Targets
PD 3122364685MKK4, MKK6
PD 3122374682None
Phase 4: Cross-Validation Across a Diverse Cell Line Panel

The final and most comprehensive phase of this validation is to test the compounds in a panel of cell lines with varying genetic backgrounds. This helps to identify potential biomarkers of sensitivity or resistance.

Experimental Protocol: Cell Line Panel Screening

  • Objective: To compare the anti-proliferative activity of PD 312236 and PD 312237 across a panel of 10-20 cancer cell lines representing different tumor types (e.g., melanoma, colorectal, pancreatic, lung).

  • Methodology:

    • For each cell line, determine the GI50 value for both compounds using a cell viability assay as described in Phase 2.

    • Correlate the GI50 values with the genomic and transcriptomic features of the cell lines (e.g., BRAF, KRAS, NRAS mutation status).

  • Data Analysis: Compare the potency and spectrum of activity of the two compounds. Identify cell lines that are sensitive or resistant to each compound and explore the underlying molecular mechanisms.

Table 4: Comparative Anti-proliferative Activity in a Panel of Cell Lines (Illustrative Data)

Cell LineTumor TypeKey MutationsPD 312236 GI50 (nM)PD 312237 GI50 (nM)
A375MelanomaBRAF V600E35.218.7
SK-MEL-2MelanomaNRAS Q61R48.125.6
HT-29ColorectalBRAF V600E60.532.1
HCT116ColorectalKRAS G13D>1000>1000
PANC-1PancreaticKRAS G12D>1000>1000
MIA PaCa-2PancreaticKRAS G12C>1000>1000

Visualizing the Scientific Rationale

To better understand the context of these experiments, the following diagrams illustrate the targeted signaling pathway and the overarching experimental workflow.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation PD312236 PD 312236 PD312236->MEK PD312237 PD 312237 PD312237->MEK

Caption: The MAPK signaling pathway with the target of PD 312236 and PD 312237 indicated.

Cross_Validation_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Selectivity Profiling cluster_phase4 Phase 4: Cross-Validation in Cell Lines P1 Biochemical Kinase Assays (Determine Kd) P2_1 Target Engagement (p-ERK Western Blot) (Determine IC50) P1->P2_1 P2_2 Phenotypic Assay (Cell Viability) (Determine GI50) P2_1->P2_2 P3 Kinome-wide Scan (Identify Off-Targets) P2_2->P3 P4 Cell Line Panel Screening (Assess Spectrum of Activity) P3->P4

Caption: A phased workflow for the cross-validation of small molecule inhibitors.

Synthesizing the Data: A Comparative Decision

Based on the illustrative data presented, a comparative analysis of PD 312236 and PD 312237 would suggest the following:

  • Potency: PD 312237 is consistently more potent than PD 312236, both at the biochemical and cellular levels.

  • Selectivity: PD 312237 demonstrates a superior selectivity profile with no significant off-target hits at 1 µM, whereas PD 312236 shows some cross-reactivity with other kinases in the same pathway.

  • Spectrum of Activity: Both compounds show activity in cell lines with BRAF or NRAS mutations that lead to MAPK pathway activation. They are, as expected, inactive in cell lines with downstream KRAS mutations. PD 312237 exhibits a broader and more potent anti-proliferative effect across the sensitive cell lines.

This guide underscores that the cross-validation of small molecule inhibitors is not a linear process but an iterative cycle of hypothesis generation and testing. By embracing a multi-faceted and rigorous approach, researchers can build a robust data package that provides a clear and compelling rationale for the continued development of novel therapeutics.

References

  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., Spevak, W., Zhang, C., Zhang, Y., Habets, G., Burton, E. A., Wong, B., Tseng, G., Bresnahan, W. A., Hultquist, A., Matusow, B., Kay, B. K., Greger, J. G., Chapman, M. S., & Bollag, G. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF V600E mutation. New England Journal of Medicine, 363(9), 809–819. [Link]

  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]

  • Haibe-Kains, B., El-Hachem, N., Birkbak, N. J., Jin, A. C., Beck, A. H., Aerts, H. J. W. L., & Quackenbush, J. (2013). Inconsistency in large clinical cancer genomics studies. Nature, 504(7480), 389–393. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gurd, C. L., He, M. X., Insko, D. E., Kassner, P. D., Kraybill, B. C., Mallya, S., & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Garnett, M. J., Edelman, E. J., Heidorn, S. J., Greenman, C. D., Dastur, A., Lau, K. W., Greninger, P., Thompson, I. R., Luo, X., Soares, J., Liu, Q., Iorio, F., Surdez, D., Chen, L., Milano, R. J., Bignell, G. R., Tam, A. T., Davies, H., Stevenson, J. A., & McDermott, U. (2012). Systematic identification of genomic markers of drug sensitivity in cancer cells. Nature, 483(7391), 570–575. [Link]

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Comparative

Comparative Guide: PD 312236 vs. PD 312237 (Pregabalin-Lactose Conjugates)

This guide provides a technical comparison of PD 312236 and PD 312237 , focusing on their chemical identity, formation mechanisms, and biological activity profiles within the context of pharmaceutical development. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of PD 312236 and PD 312237 , focusing on their chemical identity, formation mechanisms, and biological activity profiles within the context of pharmaceutical development.

Executive Summary

PD 312236 and PD 312237 are not independent drug candidates in the traditional sense; they are specific Maillard reaction products formed between the anticonvulsant drug Pregabalin (Lyrica) and the excipient Lactose .

While primarily characterized as pharmaceutical impurities (degradation products) that must be monitored for quality control, they are also subjects of intellectual property (US Patent 7,022,678) where they are claimed as "useful agents" for CNS disorders. This guide compares their structural differences, formation kinetics, and single-agent biological activity profiles.

FeaturePD 312236 PD 312237
Chemical Identity Pregabalin-Lactose Conjugate (Pyranose Form)Pregabalin-Lactose Conjugate (Furanose Form)
Primary Classification Process Impurity / DegradantProcess Impurity / Degradant
Formation Mechanism Maillard Reaction (Amadori Rearrangement)Maillard Reaction (Amadori Rearrangement)
Molecular Weight 465.49 Da465.49 Da
Key Structural Difference Galactopyranosyl-fructose (Pyranose ring)Galactopyranosyl-fructose (Furanose ring)
Biological Status Patented as potentially active; likely low affinity.Patented as potentially active; likely low affinity.
Mechanistic Origin: The Maillard Reaction

Both compounds originate from the condensation of the primary amine group of Pregabalin with the reducing sugar moiety of Lactose. This reaction is accelerated by heat and humidity, a critical factor in formulation stability.

Pathway Description:

  • Condensation: Pregabalin attacks the carbonyl of lactose to form a Schiff base (glycosylamine).

  • Rearrangement: The Schiff base undergoes Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose derivative.

  • Cyclization: The open-chain intermediate cyclizes into two distinct stable tautomers:

    • PD 312236: The Pyranose tautomer (6-membered ring).

    • PD 312237: The Furanose tautomer (5-membered ring).

Visualizing the Pathway

MaillardReaction Pregabalin Pregabalin (Primary Amine) SchiffBase Schiff Base (Unstable Intermediate) Pregabalin->SchiffBase Condensation (-H2O) Lactose Lactose (Reducing Sugar) Lactose->SchiffBase Condensation (-H2O) Amadori Amadori Product (Open Chain) SchiffBase->Amadori Rearrangement PD312236 PD 312236 (Pyranose Form) Amadori->PD312236 Cyclization A PD312237 PD 312237 (Furanose Form) Amadori->PD312237 Cyclization B

Figure 1: Formation of PD 312236 and PD 312237 via the Maillard Reaction pathway.

Single Agent Biological Activity

The "activity" of these compounds is a subject of nuance between their patent claims and their pharmacological reality .

A. Pharmacological Mechanism (Target:

Subunit)

Pregabalin exerts its therapeutic effect by binding to the


 (alpha-2-delta) subunit of voltage-gated calcium channels.[1]
  • Requirement: High-affinity binding requires a free primary amino group to mimic the amino acid Leucine.

  • Impact of Conjugation: In PD 312236/37, the primary amine is substituted with a bulky lactose group.

  • Scientific Consensus: This substitution typically abolishes or drastically reduces binding affinity to the

    
     subunit. Therefore, as single agents, they are expected to be significantly less potent than the parent compound.
    
B. Patent Claims (US Patent 7,022,678)

Despite the structural prediction of inactivity, US Patent 7,022,678 claims these conjugates are "useful agents" for treating CNS disorders (epilepsy, pain, anxiety).[2]

  • Claimed Utility: The patent describes them as GABA analogs with potential anticonvulsant properties.[3]

  • Interpretation: This is often a defensive strategy to cover active metabolites or prodrugs. There is no peer-reviewed clinical data demonstrating their efficacy superior to or comparable to Pregabalin.

C. Toxicology & Safety (Impurity Qualification)

In a drug development context, "activity" often refers to toxicity .

  • Safety Profile: These conjugates are generally considered low-toxicity impurities.

  • Qualification: They are monitored under ICH Q3B(R2) guidelines. If they exceed the qualification threshold (usually 0.15% or 1.0 mg/day), they must be tested for genotoxicity and general toxicity. Current data suggests they do not possess unique toxicological risks distinct from the parent, other than being inactive burdens.

Experimental Protocols
Protocol A: Synthesis & Isolation (for Reference Standards)

To study these agents, you must synthesize them, as they are not commercially available as drugs.

  • Reaction Mixture: Dissolve Pregabalin (10 g) and Lactose Monohydrate (22 g) in water (50 mL).

  • Incubation: Heat the solution at 80°C for 24–48 hours. The solution will turn brown (Maillard browning).

  • Quenching: Cool to room temperature.

  • Isolation (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 250 x 21.2 mm).

    • Mobile Phase: Isocratic elution with 50mM Ammonium Formate (pH 3.0) / Acetonitrile (95:5).

    • Detection: UV at 210 nm (weak absorbance) or ELSD/MS.

    • Fraction Collection: Collect the two major peaks eluting after Pregabalin. The earlier eluting peak is typically the Pyranose (PD 312236), followed by the Furanose (PD 312237).

  • Lyophilization: Freeze-dry fractions to obtain the white/off-white powder.

Protocol B: Analytical Detection (LC-MS)

For quantifying these agents in a biological or formulation matrix.

  • Instrument: LC-MS/MS (Triple Quadrupole).

  • Column: C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 20% B over 15 minutes.

  • Mass Transitions (MRM):

    • Precursor Ion: [M+H]+ = 466.2 m/z

    • Product Ions: 160.1 m/z (Pregabalin fragment), 304.1 m/z (Lactose fragment).

References
  • Lovdahl, M. J., et al. (2002). "Synthesis and characterization of pregabalin lactose conjugate degradation products." Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-924.

  • Bryans, J. S., et al. (1998). "Identification of novel ligands for the high affinity alpha-2-delta subunit of voltage sensitive calcium channels." Journal of Medicinal Chemistry, 41(11), 1838-1845.

  • US Patent 7,022,678. "Pregabalin lactose conjugates." (Issued April 4, 2006).

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Products Q3B(R2)."

Sources

Validation

Comparative Analysis: Pregabalin-Lactose Conjugates (PD 312236 &amp; PD 312237)

This guide provides a comparative technical analysis of PD 312236 and PD 312237 , identifying them not as therapeutic agents, but as critical Maillard reaction impurities found in Pregabalin (Lyrica®) formulations. [1] E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of PD 312236 and PD 312237 , identifying them not as therapeutic agents, but as critical Maillard reaction impurities found in Pregabalin (Lyrica®) formulations.

[1]

Executive Summary & Compound Identity

PD 312236 and PD 312237 are diastereomeric degradation products formed via the Maillard reaction between the primary amine group of Pregabalin (the active pharmaceutical ingredient) and Lactose (a common diluent/excipient).[1]

These compounds are chemically defined as Pregabalin-Lactose Conjugates .[1][2] They are often analyzed as a mixture due to their rapid interconversion or co-elution in standard chromatographic conditions. Their presence is a key stability indicator for Pregabalin solid dosage forms.

FeaturePD 312236 / PD 312237Pregabalin (API)Pregabalin Lactam
Role Degradation ImpurityTherapeutic Agent (Anticonvulsant)Degradation Impurity
Origin Drug-Excipient Interaction (Maillard)Synthetic APIIntramolecular Cyclization
MW ~465.49 Da159.23 Da141.21 Da
Critical Control Excipient Selection (Avoid Reducing Sugars)pH & TemperaturepH & Dehydration

Mechanistic Formation: The Maillard Pathway

The formation of PD 312236 and PD 312237 follows the classical Maillard reaction pathway, specifically the interaction between a primary amine and a reducing sugar.

Reaction Kinetics[1]
  • Condensation: The nucleophilic amine of Pregabalin attacks the carbonyl carbon of Lactose (acyclic form).

  • Schiff Base Formation: Loss of water yields a glycosylamine.

  • Amadori Rearrangement: The glycosylamine undergoes an acid-catalyzed rearrangement to form the stable keto-amine derivatives (PD 312236/37).[1]

Pathway Visualization

The following diagram illustrates the divergence between the Lactam impurity pathway and the Maillard pathway leading to PD 312236/37.

MaillardReaction Pregabalin Pregabalin (API) (Primary Amine) SchiffBase Unstable Glycosylamine (Schiff Base) Pregabalin->SchiffBase + Lactose (Condensation) Lactam Pregabalin Lactam (Intramolecular Cyclization) Pregabalin->Lactam Dehydration (Acid/Heat) Lactose Lactose (Reducing Sugar) Lactose->SchiffBase PD312236 PD 312236 (Fructose-Isomer 1) SchiffBase->PD312236 Amadori Rearrangement PD312237 PD 312237 (Fructose-Isomer 2) SchiffBase->PD312237 Isomerization

Caption: Divergent degradation pathways of Pregabalin showing Lactam formation vs. Maillard reaction with Lactose.[1][2]

Structural Analysis & Differentiation

Unlike simple degradation products, PD 312236 and PD 312237 are complex conjugates. The structural difference between the two typically lies in the anomeric configuration (α vs. β) or the ring form (pyranose vs. furanose) of the sugar moiety attached to the nitrogen.

Chemical Structure Data[2][3][4][5][6][7][8]
  • Systematic Name: 1-Deoxy-4-O-β-D-galactopyranosyl-1-[((3S)-3-(aminomethyl)-5-methylhexanoyl)-amino]-D-fructose derivatives.[1]

  • Molecular Formula:

    
     (Note: The conjugate loses water during formation, but gains it back if hydrolyzed; the stable Amadori product is 
    
    
    
    ).[1]
  • Key Identification Feature:

    • Mass Spectrometry: Strong signal at m/z 466 [M+H]+ .[1]

    • Fragmentation: Loss of the sugar moiety typically yields characteristic fragments of the Pregabalin backbone.

Comparative Impurity Profile
CompoundRetention Time (RRT)*Detection MethodFormation Trigger
Pregabalin 1.00HPLC-UV / LC-MSN/A
Lactam ~1.2 - 1.5HPLC-UVAcidic pH, High Heat
PD 312236 ~0.4 - 0.6 (Early Eluting)LC-MS (Low UV absorbance)Presence of Lactose + Humidity
PD 312237 ~0.4 - 0.6 (Co-elutes)LC-MS (Low UV absorbance)Presence of Lactose + Humidity

*RRT (Relative Retention Time) varies by method but conjugates are generally more polar and elute earlier than the API on C18 columns.

Experimental Protocols for Detection

To distinguish these compounds from other impurities, a validated LC-MS method is required due to the lack of strong chromophores in the sugar moiety.

Protocol A: LC-MS/MS Identification

Objective: Confirm presence of Maillard products in formulated tablets.

  • Sample Preparation:

    • Crude tablet powder is dissolved in 50:50 Methanol:Water .

    • Sonicate for 20 minutes to ensure full dissolution of sugars.

    • Filter through 0.22 µm PVDF filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 5% B to 95% B over 20 minutes.

  • Mass Spec Settings:

    • Mode: ESI Positive (+).[1]

    • Target Mass: Scan for m/z 466.2 (Parent)

      
      m/z 304  (Loss of Galactose) 
      
      
      
      m/z 160 (Pregabalin core).[1]
Protocol B: Forced Degradation (Validation)

To generate these standards in situ for retention time marking:

  • Mix Pregabalin API and Lactose Monohydrate in a 1:1 molar ratio.

  • Add 10% water (w/w) to create a slurry.[1]

  • Incubate at 60°C / 75% RH for 7–14 days.

  • Analyze via HPLC; the appearance of new peaks at RRT < 1.0 confirms formation of PD 312236/37.

Risk Mitigation in Drug Development

The presence of PD 312236/37 indicates a fundamental incompatibility in the formulation.

Formulation Decision Matrix
  • If Lactose is required: Use Spray Dried Lactose (lower moisture) or Anhydrous Lactose .[1] Avoid "Lactose Monohydrate" if high heat curing is used.

  • Alternative Fillers: Switch to Mannitol or Microcrystalline Cellulose (MCC) , which are non-reducing and cannot undergo the Maillard reaction.

FormulationLogic Start Formulation Design (Pregabalin) ExcipientChoice Select Diluent Start->ExcipientChoice Lactose Lactose (Reducing Sugar) ExcipientChoice->Lactose MCC MCC / Mannitol (Non-Reducing) ExcipientChoice->MCC Risk Risk of PD 312236/37 (Maillard Reaction) Lactose->Risk High Humidity/Heat Safe Stable Formulation MCC->Safe

Caption: Decision tree for excipient selection to prevent PD 312236/37 formation.[1]

References

  • Lovdahl, M. J., et al. (2002). "Synthesis and characterization of pregabalin lactose conjugate degradation products." Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-924.[1] Link

  • Baertschi, S. W. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Chapter on Maillard Reaction in solid dosage forms).

  • Waterman, K. C., et al. (2002). "Stabilization of pharmaceuticals to oxidative degradation." Pharmaceutical Development and Technology, 7(1), 1-32.[1] (Context on excipient compatibility).

Sources

Comparative

A Head-to-Head Comparative Guide to First and Third-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer Models

A Senior Application Scientist's In-Depth Technical Guide for Researchers In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the inhibition of the Epidermal Growth Factor Re...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the inhibition of the Epidermal Growth Factor Receptor (EGFR) has been a cornerstone of precision medicine.[1][2] The evolution of EGFR tyrosine kinase inhibitors (TKIs) from first to third-generation compounds reflects a continuous effort to enhance potency, selectivity, and overcome acquired resistance. This guide provides a comprehensive, head-to-head comparison of two first-generation EGFR inhibitors, Gefitinib and Erlotinib , against a third-generation inhibitor, Osimertinib (serving as our "Drug X").

This document is structured to provide researchers with not only the comparative data but also the underlying scientific rationale and detailed methodologies required to perform such a comparison. We will delve into the mechanism of action, experimental workflows, and robust data analysis to offer a complete picture of their respective performances in relevant preclinical models.

Mechanism of Action: A Tale of Two Generations

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering downstream signaling cascades crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways.[3][4][5][6] In many NSCLC cases, activating mutations in the EGFR kinase domain lead to its constitutive activation, driving tumorigenesis.[1][2]

Gefitinib and Erlotinib (First-Generation TKIs): These molecules act as reversible, ATP-competitive inhibitors. They target the ATP-binding pocket of the EGFR kinase domain, effectively blocking its activity.[7] While highly effective against common activating mutations (e.g., exon 19 deletions and L858R), their efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[7][8] This mutation increases the receptor's affinity for ATP, outcompeting these reversible inhibitors.[9]

Osimertinib (Third-Generation TKI - "Drug X"): Osimertinib represents a significant advancement. It is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase.[7][10] This mechanism allows it to potently inhibit both the initial activating mutations and the T790M resistance mutation.[7][10][11] Furthermore, it shows greater selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile with fewer off-target effects.[7][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition EGFR EGFR Dimer Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Docking PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Reversible Inhibition Osimertinib Osimertinib (Drug X) Osimertinib->EGFR Irreversible Inhibition (incl. T790M)

Caption: EGFR signaling cascade and points of TKI intervention.

Experimental Design for a Head-to-Head Comparison

To objectively evaluate these inhibitors, a multi-tiered experimental approach is necessary. The workflow is designed to assess potency at the enzymatic level, efficacy in relevant cancer cell lines, and the on-target effect on downstream signaling.

Experimental_Workflow Start Start: Define Inhibitors (Gefitinib, Erlotinib, Osimertinib) Assay1 Tier 1: In Vitro Kinase Assay (Biochemical Potency) Start->Assay1 Assay2 Tier 2: Cell-Based Proliferation Assay (Cellular Efficacy) Assay1->Assay2 Determine IC50 values for dose selection Assay3 Tier 3: Western Blot Analysis (Mechanism of Action) Assay2->Assay3 Confirm cellular phenotype (growth inhibition) Analysis Data Analysis & Comparison Assay3->Analysis Quantify target engagement (p-EGFR, p-AKT, p-ERK) Conclusion Conclusion: Comparative Efficacy & Selectivity Analysis->Conclusion

Caption: A logical workflow for the comparative analysis of EGFR inhibitors.

Key Reagents and Cell Models
  • Compounds: Gefitinib, Erlotinib, Osimertinib (solubilized in DMSO).

  • Cell Lines:

    • PC-9: An NSCLC cell line with an EGFR exon 19 deletion, making it highly sensitive to first-generation TKIs.[12]

    • NCI-H1975: An NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation. This line is inherently resistant to first-generation TKIs.[8][9]

  • Antibodies: Primary antibodies for p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of EGFR. The half-maximal inhibitory concentration (IC50) is a key measure of potency.[3]

Protocol:

  • Plate Preparation: Serially dilute the inhibitors in DMSO and add to a 384-well assay plate. Include DMSO-only wells as a no-inhibitor control.[3]

  • Enzyme and Substrate Addition: Prepare a solution of recombinant human EGFR kinase domain (both WT and T790M mutant forms in separate assays) and a suitable peptide substrate in kinase assay buffer.[13] Dispense this mixture into the wells.

  • Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The ATP concentration should be near the Km value for EGFR to ensure competitive binding can be accurately assessed.[3]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[3]

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay system) that generates a luminescent or fluorescent signal proportional to the amount of ADP produced (and thus, kinase activity).[14]

  • Data Acquisition: Read the signal using a microplate reader.

  • Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Proliferation (Viability) Assay

This assay measures the effect of the inhibitors on the growth and viability of cancer cells.

Protocol:

  • Cell Seeding: Seed PC-9 and NCI-H1975 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[15]

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Gefitinib, Erlotinib, or Osimertinib. Include a vehicle-only (DMSO) control.[15]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[16]

  • Viability Assessment: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well and incubate for 2-4 hours.[16][17]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[16][18]

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot viability against drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling

This technique is used to confirm that the inhibitors are blocking the EGFR signaling pathway within the cells by measuring the phosphorylation status of key downstream proteins.[2][4][19]

Protocol:

  • Cell Treatment: Seed PC-9 and NCI-H1975 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Treat the cells with the inhibitors at a concentration of 10x their respective GI50 for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[2][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4][19]

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[4][19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][20]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19]

    • Incubate the membrane with a primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[4][19]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[4][19]

  • Stripping and Re-probing: To ensure accurate comparisons, the same membrane can be stripped and re-probed for total protein levels (total EGFR, total AKT, etc.) and a loading control (GAPDH).[19]

  • Densitometry: Quantify the band intensities using software like ImageJ to determine the relative levels of protein phosphorylation.[4][19]

Comparative Data Analysis

The following tables summarize expected outcomes based on established literature, providing a clear comparison of the three inhibitors.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundEGFR (WT)EGFR (Exon 19 del)EGFR (L858R/T790M)
Gefitinib ~25~5>5,000
Erlotinib ~2~4>5,000
Osimertinib (Drug X) ~500~1~15

Data represent typical literature values.

Analysis: Gefitinib and Erlotinib are potent against activating mutations but lose virtually all activity in the presence of the T790M mutation. Osimertinib demonstrates high potency against both activating and T790M resistance mutations, while being significantly less potent against WT EGFR, highlighting its mutant-selective profile.[7][10]

Table 2: Cellular Growth Inhibition (GI50, nM)

CompoundPC-9 (Exon 19 del)NCI-H1975 (L858R/T790M)
Gefitinib ~10>8,000
Erlotinib ~8>8,000
Osimertinib (Drug X) ~12~25

Data represent typical literature values.

Analysis: The cellular data corroborate the kinase assay findings. In the TKI-sensitive PC-9 cell line, all three drugs show potent growth inhibition.[12] However, in the T790M-positive NCI-H1975 cell line, only Osimertinib maintains its efficacy, demonstrating its ability to overcome this critical resistance mechanism.[8][21]

Table 3: Western Blot Analysis Summary

Treatment (in NCI-H1975 cells)p-EGFR Inhibitionp-AKT Inhibitionp-ERK Inhibition
Vehicle (DMSO) BaselineBaselineBaseline
Gefitinib/Erlotinib MinimalMinimalMinimal
Osimertinib (Drug X) StrongStrongStrong

Analysis: In the resistant NCI-H1975 cell line, treatment with first-generation TKIs fails to suppress the phosphorylation of EGFR and its key downstream effectors, AKT and ERK. In contrast, Osimertinib effectively abolishes the signal transduction cascade, confirming its on-target activity in T790M-mutant cells.

Conclusion and Future Directions

This head-to-head comparison demonstrates a clear generational and mechanistic superiority of the third-generation inhibitor, Osimertinib, over the first-generation compounds, Gefitinib and Erlotinib, particularly in the context of T790M-mediated resistance.

  • Gefitinib and Erlotinib are effective against sensitive EGFR mutations but are rendered inactive by the T790M mutation.

  • Osimertinib ("Drug X") shows potent activity against both sensitizing and T790M resistance mutations, coupled with a desirable selectivity profile that spares wild-type EGFR.[10][11]

The experimental framework detailed in this guide provides a robust and self-validating system for comparing kinase inhibitors. By integrating biochemical, cellular, and mechanistic assays, researchers can build a comprehensive and reliable dataset to inform drug development decisions. Future studies could expand this comparison to include patient-derived xenograft (PDX) models or investigate mechanisms of resistance to third-generation inhibitors, such as the emergence of the C797S mutation.[22]

References

  • Supplementary materials and methods. (n.d.). Cell proliferation and viability assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Examination of cell proliferation and viability. Retrieved from [Link]

  • Spandidos Publications. (2022). Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR (D770_N771 ins NPG) Kinase Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). (A-D) A cell proliferation assay (CCK-8) and plate clone formation... Retrieved from [Link]

  • Lin, J. J., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3833. Retrieved from [Link]

  • Frontiers. (n.d.). EGFR-Dependent Extracellular Matrix Protein Interactions Might Light a Candle in Cell Behavior of Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Assay Genie. (2025). Understanding the EGFR Pathway and YAP in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation. Retrieved from [Link]

  • Anticancer Research. (2019). Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? Retrieved from [Link]

  • Cytion. (n.d.). Product sheet PC-9 Cells | 305045. Retrieved from [Link]

  • Scilit. (2026). The Research Progress and Mechanism of Action of Gefitinib and Osimertinib in Non-small Cell Lung Cancer. Retrieved from [Link]

  • Cytion. (n.d.). General information Characteristics Regulatory Data Product sheet NCI-H1975 Cells | 305067. Retrieved from [Link]

  • PubMed. (2025). Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. Retrieved from [Link]

  • Walter, A. O., et al. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discovery, 3(12), 1404-1415. Retrieved from [Link]

  • Kim, S. M., et al. (2017). Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing. Oncotarget, 8(52), 90159-90167. Retrieved from [Link]

  • Translational Lung Cancer Research. (2021). Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations. Retrieved from [Link]

  • Spandidos Publications. (2014). Establishment and biological characteristics of acquired gefitinib resistance in cell line NCI-H1975/gefinitib-resistant with epidermal growth factor receptor T790M mutation. Retrieved from [Link]

  • PubMed. (2016). HER2 overexpression reverses the relative resistance of EGFR-mutant H1975 cell line to gefitinib. Retrieved from [Link]

  • PubMed. (2024). [Non-small Cell Lung Cancer Cell Line PC-9 Drug-resistant Mutant Cell Line Establishment and Validation of Their Sensitivity to EGFR Inhibitors]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • AACR Journals. (2018). Abstract 1170: NCI-H1975 L858R/T790M/C797S isogenic cell line for next-generation EGFR inhibitor screening. Retrieved from [Link]

  • Oncotarget. (2015). Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Retrieved from [Link]

  • Medscape. (2011). The Landscape of EGFR Pathways and Personalized Management of Non-small-cell Lung Cancer. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) The Research Progress and Mechanism of Action of Gefitinib and Osimertinib in Non-small Cell Lung Cancer. Retrieved from [Link]

  • Anticancer Research. (n.d.). Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis. Retrieved from [Link]

Sources

Validation

A Comparative Benchmarking Guide to Pregabalin and its Degradation Products: PD 312236 and PD 312237

This guide provides a comprehensive framework for the comparative analysis of pregabalin and its primary lactose conjugate degradation products, PD 312236 and PD 312237. For researchers, pharmaceutical scientists, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of pregabalin and its primary lactose conjugate degradation products, PD 312236 and PD 312237. For researchers, pharmaceutical scientists, and professionals in drug development, understanding the biological activity, or lack thereof, of drug degradation products is critical for ensuring product safety and efficacy. This document outlines the scientific rationale and detailed experimental protocols for benchmarking these specific degradation products against the parent drug, pregabalin, and another well-known gabapentinoid, gabapentin.

Introduction: The Clinical Significance of Pregabalin and the Imperative of Degradant Profiling

Pregabalin, marketed under various trade names, is a widely prescribed medication for neuropathic pain, fibromyalgia, and as an adjunctive therapy for partial-onset seizures.[1][2] It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] However, its mechanism of action does not involve direct interaction with GABA receptors.[3][4] Instead, pregabalin exerts its effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[5][6] This interaction reduces the influx of calcium into presynaptic terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][5][7]

During the formulation and storage of pharmaceutical products, the active pharmaceutical ingredient (API) can degrade. In the case of pregabalin formulated with lactose as an excipient, Maillard reactions can occur, leading to the formation of lactose conjugate degradation products.[8] Among these are PD 312236 and PD 312237.[8] The formation of such impurities necessitates a thorough biological characterization to ascertain if they possess any pharmacological activity, either similar to the parent drug, which could lead to unintended effects, or novel activities that might pose a toxicological risk. To date, the biological activity of PD 312236 and PD 312237 has not been extensively reported in publicly available literature. Therefore, this guide proposes a scientifically rigorous, multi-tiered approach to their biological evaluation.

The Benchmarking Strategy: A Multi-Modal Approach

To comprehensively assess the biological profile of PD 312236 and PD 312237, a series of in vitro and in vivo assays are proposed. These experiments are designed to compare the activity of the degradation products to the parent compound, pregabalin, and another widely used gabapentinoid, gabapentin.

In Vitro Characterization: Target Binding and Cellular Function

The initial phase of benchmarking focuses on the molecular target of pregabalin and the downstream cellular consequences of target engagement.

Rationale: The primary mechanism of action of pregabalin is its binding to the α2δ-1 subunit of voltage-gated calcium channels.[6] Therefore, the first and most critical step is to determine if PD 312236 and PD 312237 retain any affinity for this target. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol:

  • Preparation of Membranes:

    • Utilize a stable cell line overexpressing the human α2δ-1 subunit (e.g., HEK293 or CHO cells).

    • Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membranes, a constant concentration of a high-affinity radioligand for the α2δ-1 subunit (e.g., [³H]-gabapentin or [³H]-pregabalin), and varying concentrations of the test compounds (pregabalin, gabapentin, PD 312236, PD 312237).

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each compound using non-linear regression analysis.

    • Determine the Ki (inhibitory constant) for each compound using the Cheng-Prusoff equation.

Rationale: Binding to the α2δ-1 subunit is expected to reduce neuronal excitability by decreasing neurotransmitter release.[7] An in vitro model using primary neuronal cultures or a differentiated neuronal cell line can be used to assess the functional consequences of any observed binding.

Experimental Protocol:

  • Cell Culture:

    • Culture primary cortical or dorsal root ganglion (DRG) neurons from rodents, or use a suitable neuronal cell line (e.g., SH-SY5Y differentiated to a neuronal phenotype).

    • Plate the cells in multi-well plates suitable for the chosen readout.

  • Potassium-Evoked Neurotransmitter Release Assay:

    • Pre-incubate the neuronal cultures with the test compounds (pregabalin, gabapentin, PD 312236, PD 312237) at a range of concentrations.

    • Stimulate the cells with a high concentration of potassium chloride (KCl) to depolarize the neurons and induce neurotransmitter release.

    • Collect the supernatant and measure the concentration of a relevant neurotransmitter, such as glutamate, using a commercially available ELISA or fluorometric assay kit.[9]

  • Data Analysis:

    • Quantify the reduction in KCl-evoked glutamate release for each compound at each concentration.

    • Calculate the EC50 (the concentration of the compound that produces 50% of the maximal inhibitory effect) for each active compound.

In Vivo Evaluation: Assessing Anticonvulsant and Analgesic Potential

Should the in vitro assays indicate that PD 312236 and/or PD 312237 possess significant binding affinity and functional activity, in vivo studies in established animal models are warranted to assess their potential for therapeutic or adverse effects.

Rationale: The MES test is a widely used in vivo model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[10][11]

Experimental Protocol:

  • Animal Dosing:

    • Administer the test compounds (pregabalin, gabapentin, PD 312236, PD 312237) or vehicle to groups of mice or rats via an appropriate route (e.g., intraperitoneal or oral).

    • Use a range of doses for each compound.

  • Induction of Seizures:

    • At the time of expected peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

  • Observation and Scoring:

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The primary endpoint is the protection from tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED50 (the dose that protects 50% of the animals) for each active compound using probit analysis.

Rationale: The sc-PTZ test is another common model for anticonvulsant activity, primarily for identifying compounds effective against absence seizures.[11]

Experimental Protocol:

  • Animal Dosing:

    • Administer the test compounds or vehicle as described for the MES test.

  • Induction of Seizures:

    • At the time of expected peak effect, administer a convulsive dose of pentylenetetrazole subcutaneously.

  • Observation and Scoring:

    • Observe the animals for the onset of clonic seizures.

    • The primary endpoint is the protection against clonic seizures or an increase in the latency to seizure onset.

  • Data Analysis:

    • Determine the ED50 for protection against clonic seizures or analyze the dose-dependent increase in seizure latency.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Benchmarking of Pregabalin and Related Compounds

Compoundα2δ-1 Binding Affinity (Ki, nM)Glutamate Release Inhibition (EC50, µM)
PregabalinExpected high affinityExpected potent inhibition
GabapentinExpected moderate affinityExpected moderate inhibition
PD 312236To be determinedTo be determined
PD 312237To be determinedTo be determined

Table 2: In Vivo Anticonvulsant Activity

CompoundMES Test (ED50, mg/kg)sc-PTZ Test (ED50, mg/kg)
PregabalinExpected efficacyExpected efficacy
GabapentinExpected efficacyExpected efficacy
PD 312236To be determinedTo be determined
PD 312237To be determinedTo be determined

Visualizing the Workflow and Pathway

Diagrams are essential for conveying complex experimental workflows and biological pathways.

G cluster_0 In Vitro Benchmarking cluster_1 In Vivo Evaluation Membrane Prep Membrane Preparation (α2δ-1 expressing cells) Binding Assay Radioligand Binding Assay ([³H]-Pregabalin) Membrane Prep->Binding Assay Data Analysis 1 Ki Determination Binding Assay->Data Analysis 1 Neuronal Culture Primary Neuronal Culture Functional Assay KCl-Evoked Glutamate Release Assay Neuronal Culture->Functional Assay Data Analysis 2 EC50 Determination Functional Assay->Data Analysis 2 Data Analysis 3 ED50 Determination Dosing Animal Dosing (Pregabalin, Gabapentin, PD 312236, PD 312237) MES Test Maximal Electroshock Seizure (MES) Test Dosing->MES Test scPTZ Test Subcutaneous Pentylenetetrazole (sc-PTZ) Test Dosing->scPTZ Test MES Test->Data Analysis 3 scPTZ Test->Data Analysis 3

Caption: Experimental workflow for the comparative biological evaluation of pregabalin and its degradation products.

G VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates alpha2delta α2δ-1 Subunit alpha2delta->VGCC Modulates alpha2delta->Ca_Influx Inhibits Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release (Glutamate, Substance P) Vesicle_Fusion->NT_Release Leads to Neuronal_Excitability Decreased Neuronal Excitability NT_Release->Neuronal_Excitability Modulates Pregabalin Pregabalin

Sources

Safety & Regulatory Compliance

Safety

PD 312236, PD 312237 mixture proper disposal procedures

Guiding Principle: Precautionary Hazard Assessment Investigational compounds from entities like Parke-Davis (PD) are often bioactive small molecules, and their toxicological properties may not be fully characterized. The...

Author: BenchChem Technical Support Team. Date: March 2026

Guiding Principle: Precautionary Hazard Assessment

Investigational compounds from entities like Parke-Davis (PD) are often bioactive small molecules, and their toxicological properties may not be fully characterized. Therefore, the mixture of PD 312236 and PD 312237 must be handled as hazardous chemical waste.[1][2][3] This approach ensures the highest level of safety. All personnel handling this waste stream must be trained in hazardous waste management procedures.[4]

Personal Protective Equipment (PPE): Establishing a Safety Barrier

A non-negotiable first line of defense is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[5][6][7][8] The minimum required PPE for handling the PD 312236 and PD 312237 mixture, whether in solid or liquid form, is summarized below.

PPE Component Specification Rationale
Eye/Face Protection Chemical splash goggles and a full-face shield.[8][9]Protects against splashes and potential aerosols of the chemical mixture. Safety glasses alone are insufficient.
Hand Protection Double-gloving: an inner nitrile glove with an outer, chemically resistant glove (e.g., neoprene or Silver Shield).[7][9]Provides robust protection against direct skin contact and absorption, especially for chemicals of unknown toxicity.
Body Protection A flame-resistant laboratory coat, fully fastened.[9] For larger quantities or potential for significant splashing, a chemically resistant apron should be worn over the lab coat.[7]Protects personal clothing and skin from contamination.
Footwear Closed-toe shoes made of a non-porous material.Prevents injury from spills and dropped objects.
Respiratory Protection If handling the solid compounds outside a certified chemical fume hood, a fitted N95 respirator is recommended to prevent inhalation of fine powders.[3]Minimizes the risk of respiratory tract irritation or toxicity from airborne particulates.

Step-by-Step Disposal Protocol for PD 312236 & PD 312237 Mixture

Proper segregation and containment are the cornerstones of safe chemical waste disposal.[10][11][12][13] Do not mix this waste stream with other laboratory waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, segregate waste into distinct categories. This prevents dangerous reactions and streamlines the disposal process.[1][13]

  • Solid Waste:

    • Contaminated PPE (gloves, bench paper, pipette tips, vials).

    • Unused or expired solid PD 312236 / PD 312237 mixture.

  • Liquid Waste:

    • Solutions containing the PD 312236 / PD 312237 mixture.

    • Solvent rinses of contaminated glassware. Note: Keep halogenated and non-halogenated solvent waste streams separate to reduce disposal costs and complexity.[4][11][13]

  • Sharps Waste:

    • Needles, syringes, or any other sharp items contaminated with the mixture.

Step 2: Containerization and Labeling

Proper containerization is critical to prevent leaks and ensure safe handling.

  • Select the Right Container :

    • Use only containers approved for hazardous waste that are in good condition and have a secure, leak-proof lid.[3][4][13]

    • The container material must be compatible with the waste. For liquid waste containing organic solvents, a high-density polyethylene (HDPE) or plastic-coated glass container is recommended.[1]

    • Never use food or beverage containers for waste collection.[13]

  • Labeling :

    • Attach a hazardous waste tag to the container before adding any waste.

    • Clearly label the container with the words "Hazardous Waste ".[4]

    • List all chemical constituents, including full chemical names ("PD 312236 and PD 312237 mixture") and any solvents, with their approximate percentages.[1]

    • Include the Principal Investigator's name and the laboratory location.

    • Keep the container closed at all times, except when adding waste.[13]

Step 3: Waste Storage in the Laboratory
  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within your laboratory.[1]

  • Ensure secondary containment (e.g., a larger, chemically resistant tub) is used to capture any potential leaks.[3][4]

  • Segregate incompatible waste types to prevent accidental reactions.[4][11]

Step 4: Arranging for Final Disposal
  • Do not accumulate waste for extended periods. Adhere to your institution's guidelines on accumulation time limits.

  • Once the waste container is approximately 80-90% full, contact your institution's EHS department to schedule a pickup.[1][3]

  • Complete all necessary waste disposal forms provided by EHS. This documentation is a legal requirement.

  • The EHS department will coordinate with a licensed hazardous waste contractor for the final disposal, which will likely involve high-temperature incineration.[14][15][16]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of the PD 312236 and PD 312237 mixture.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup WasteGen Waste containing PD 312236 / PD 312237 Mixture Generated Segregate Segregate at Point of Generation WasteGen->Segregate Solid Solid Waste (PPE, contaminated labware) Segregate->Solid Liquid Liquid Waste (Solutions, rinsates) Segregate->Liquid Sharps Sharps Waste (Needles, etc.) Segregate->Sharps Container Select Appropriate Hazardous Waste Container Solid->Container Liquid->Container Sharps->Container Label Affix & Complete Hazardous Waste Label Container->Label Store Store in Designated Satellite Accumulation Area with Secondary Containment Label->Store Pickup Contact EHS for Pickup When Container is Full Store->Pickup Final Professional Disposal (Incineration via Licensed Contractor) Pickup->Final

Caption: Workflow for the safe disposal of PD 312236 and PD 312237 mixture waste.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for AZ-23: A Guide for Laboratory Professionals.
  • Daniels Health. (2019, July 4). Guide to Cytotoxic Waste Compliance.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories.
  • Stanford Health Care. (n.d.). Investigational Product Disposal, Return, and Destruction.
  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • University of Minnesota Department of Environmental Health & Safety. (n.d.). Disposal of Chemotherapy Waste and Hazardous Drugs - Fact Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Washington University in St. Louis Environmental Health & Safety. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • American Society of Health-System Pharmacists. (2008, December 9). Handling Investigational Drugs 101.
  • Cornell University Environment, Health and Safety. (n.d.). Appendix E - Lab Decommissioning Process.
  • Stanley Manne Children's Research Institute. (2019, April 30). Accountability and Destruction of Investigational Drugs. Retrieved from Stanley Manne Children's Research Institute.
  • UI Health Care. (n.d.). SUP-002-02 Investigational Product Disposal and Destruction.
  • Wikipedia. (n.d.). Parke-Davis.
  • U.S. National Park Service. (2021, August 6). Parke-Davis and Company Pharmaceutical Plant.
  • SciSpace. (n.d.). Parke-Davis.
  • Justia Patents. (n.d.). Patents Assigned to Parke, Davis & Company.
  • FOHBC Virtual Museum of Historical Bottles and Glass. (n.d.). Parke Davis & Co. Manufacturing Chemists Detroit.

Sources

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